(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKNBJOMVKILCE-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. The synthesis is typically achieved through a multi-step process involving the formation of a racemic mixture followed by chiral resolution. This document outlines the detailed experimental protocols for each key stage of the synthesis.
Synthesis of Racemic 1-(3,5-Difluorophenyl)ethanamine
The initial step involves the synthesis of the racemic amine, 1-(3,5-difluorophenyl)ethanamine, from 3',5'-difluoroacetophenone. A common and effective method for this transformation is the Leuckart reaction, a type of reductive amination.[1][2]
Experimental Protocol: Reductive Amination (Leuckart Reaction)
This protocol is adapted from established procedures for the reductive amination of acetophenones.[3]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3',5'-Difluoroacetophenone | 123577-99-1 | 156.13 | 15.6 g (0.1 mol) | 1.0 |
| Ammonium formate | 540-69-2 | 63.06 | 31.5 g (0.5 mol) | 5.0 |
| Formic acid (98-100%) | 64-18-6 | 46.03 | 23.0 g (0.5 mol) | 5.0 |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| 10% Sodium hydroxide solution | 1310-73-2 | 40.00 | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
A mixture of 3',5'-difluoroacetophenone, ammonium formate, and formic acid is heated to 160-165°C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the mixture is diluted with water and made alkaline (pH > 10) by the slow addition of a 10% sodium hydroxide solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude racemic 1-(3,5-difluorophenyl)ethanamine as an oil.
Expected Yield: 75-85%
Chiral Resolution of 1-(3,5-Difluorophenyl)ethanamine
The separation of the racemic mixture into its constituent enantiomers is a critical step. This is commonly achieved by diastereomeric salt crystallization using a chiral resolving agent, such as (+)-tartaric acid.[4][5]
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol is based on general procedures for the resolution of racemic amines using tartaric acid.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Racemic 1-(3,5-Difluorophenyl)ethanamine | N/A | 157.16 | 15.7 g (0.1 mol) | 1.0 |
| (+)-Tartaric acid | 87-69-4 | 150.09 | 15.0 g (0.1 mol) | 1.0 |
| Methanol | 67-56-1 | 32.04 | As needed | - |
| 10% Sodium hydroxide solution | 1310-73-2 | 40.00 | As needed | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
The racemic amine is dissolved in methanol.
-
A solution of (+)-tartaric acid in methanol is added to the amine solution.
-
The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt. The cooling can be continued in an ice bath to maximize crystal formation.
-
The crystals of the (S)-amine-(+)-tartrate salt are collected by filtration and washed with a small amount of cold methanol.
-
The filtered salt is then treated with a 10% sodium hydroxide solution to liberate the free (S)-amine.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-1-(3,5-difluorophenyl)ethanamine.
Expected Yield of (S)-enantiomer: 35-45% (after resolution)
Formation of this compound
The final step is the conversion of the free (S)-amine into its stable hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| (S)-1-(3,5-Difluorophenyl)ethanamine | N/A | 157.16 | Per batch |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
Procedure:
-
The enantiomerically pure (S)-amine is dissolved in diethyl ether.
-
Concentrated hydrochloric acid is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Expected Yield: >95%
Visualization of the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Synthesis Stages
Caption: Logical flow of the three main stages in the synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(3,5-Difluorophenyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties that can influence its binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile. This technical guide provides a summary of its known physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.
Core Physicochemical Properties
A summary of the available and estimated physicochemical data for (S)-1-(3,5-Difluorophenyl)ethanamine HCl is presented below. It is important to note that properties such as melting point, boiling point, and solubility are experimentally determined and can be influenced by purity.
| Property | Value | Source |
| Chemical Formula | C8H10ClF2N | [1][2] |
| Molecular Weight | 193.62 g/mol | [1][2] |
| CAS Number | 1213128-98-3 | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Decomposes before boiling (typical for amine HCl salts) | Inferred |
| Solubility in Water | Soluble (expected for a hydrochloride salt of a small amine) | Inferred |
| pKa of Conjugate Acid | Estimated 9-10 | Inferred from similar aromatic amines |
| Purity | 95% (as cited by one supplier) | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of (S)-1-(3,5-Difluorophenyl)ethanamine HCl.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of (S)-1-(3,5-Difluorophenyl)ethanamine HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
-
Solubility Determination
The solubility of an active pharmaceutical ingredient is a crucial factor influencing its bioavailability.
Methodology:
-
Solvent Systems: A range of solvents should be tested, including water, ethanol, methanol, and buffered solutions at various pH values.
-
Procedure (Qualitative):
-
To a test tube containing 1 mL of the solvent, a small, pre-weighed amount (e.g., 1-5 mg) of (S)-1-(3,5-Difluorophenyl)ethanamine HCl is added.
-
The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).
-
Visual inspection determines if the compound has dissolved. Solubility can be categorized as freely soluble, soluble, sparingly soluble, or insoluble.
-
-
Procedure (Quantitative - Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa Determination
The acid dissociation constant (pKa) of the conjugate acid of the amine is a critical parameter that governs its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of (S)-1-(3,5-Difluorophenyl)ethanamine HCl is dissolved in deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.
-
Titration:
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
-
Logical Workflows and Diagrams
Visual representations of experimental workflows and logical relationships are provided below using the DOT language.
Synthesis and Purification Workflow
The following diagram illustrates a general synthetic and purification workflow that could be applied to obtain pure (S)-1-(3,5-Difluorophenyl)ethanamine HCl.
Caption: General workflow for the synthesis and purification of (S)-1-(3,5-Difluorophenyl)ethanamine HCl.
Physicochemical Property Determination Workflow
This diagram outlines the logical flow for characterizing the key physicochemical properties of the final product.
Caption: Workflow for the determination of key physicochemical properties.
Conclusion
(S)-1-(3,5-Difluorophenyl)ethanamine HCl is a valuable building block in drug discovery. While a complete, experimentally verified dataset of its physicochemical properties is not fully available in public literature, this guide provides the fundamental information and standardized methodologies necessary for its characterization. The provided protocols for determining melting point, solubility, and pKa offer a solid foundation for researchers to generate these critical data points, which are essential for understanding and optimizing the behavior of this compound in biological systems. The logical workflows also provide a clear overview of the processes involved in its synthesis and characterization. It is recommended that these properties be experimentally determined for any new batch of the compound to ensure accuracy and reproducibility in research and development settings.
References
Spectroscopic Profile of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride. Due to the limited public availability of spectral data for the specific (S)-enantiomer hydrochloride salt, this document presents data for the closely related racemic mixture, (RS)-1-(3,5-Difluorophenyl)ethylamine. The spectroscopic characteristics of the racemate are expected to be nearly identical to the pure (S)-enantiomer, particularly for Mass Spectrometry, Infrared Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance Spectroscopy.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data available for (RS)-1-(3,5-Difluorophenyl)ethylamine. This data serves as a reliable reference for the characterization of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data of (RS)-1-(3,5-Difluorophenyl)ethylamine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H NMR | 1.34 | Doublet | 6.6 | -CH₃ |
| 1.63 | Singlet | - | -NH₂ | |
| 4.14 | Quartet | 6.6 | -CH(NH₂) | |
| 6.63 | Triplet of Triplets | 8.9, 2.4 | C4-H (aromatic) | |
| 6.84 | Doublet of Triplets | 8.9, 2.1 | C2-H, C6-H (aromatic) | |
| ¹³C NMR | 25.7 | - | - | -CH₃ |
| 50.5 | - | - | -CH(NH₂) | |
| 100.8 | Triplet | 25.5 | C4 (aromatic) | |
| 110.1 | Doublet of Doublets | 18.0, 7.7 | C2, C6 (aromatic) | |
| 150.9 | Triplet | 10.0 | C1 (aromatic) | |
| 163.6 | Doublet of Doublets | 246.6, 13.1 | C3, C5 (aromatic) |
Table 2: Infrared (IR) Spectroscopy Data of (RS)-1-(3,5-Difluorophenyl)ethylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3362 | Medium | N-H stretch (primary amine) |
| 3286 | Medium | N-H stretch (primary amine) |
| 2965 | Medium | C-H stretch (aliphatic) |
| 2928 | Medium | C-H stretch (aliphatic) |
| 1626 | Strong | N-H bend (primary amine) |
| 1595 | Strong | C=C stretch (aromatic) |
| 1458 | Strong | C=C stretch (aromatic) |
| 1307 | Strong | C-F stretch |
| 1117 | Very Strong | C-F stretch |
| 853 | Strong | C-H bend (aromatic) |
Table 3: Mass Spectrometry (MS) Data of (RS)-1-(3,5-Difluorophenyl)ethylamine
| m/z | Relative Intensity (%) | Assignment |
| 157 | 15 | [M]⁺ (Molecular Ion) |
| 142 | 100 | [M-CH₃]⁺ |
| 115 | 10 | [M-C₂H₄N]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of chiral aromatic amines and their salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For the hydrochloride salt, D₂O or DMSO-d₆ are preferable to ensure dissolution and observe exchangeable protons.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
The relaxation delay is typically set to 2 seconds.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (for solids):
-
KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation:
-
For ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
For EI: A small amount of the sample is introduced directly into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
-
Data Acquisition:
-
The instrument is calibrated using a known standard.
-
The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).
-
For ESI, the instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺ and characteristic fragment ions are observed.
-
-
Data Processing: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral amine hydrochloride salt like this compound.
Caption: Workflow for Spectroscopic Characterization.
In-Depth Technical Guide: (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS Number: 1213128-98-3)
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Structure
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, with the CAS number 1213128-98-3, is a chiral primary amine hydrochloride salt. Its structure features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and a chiral ethylamine group at the 1 position in the (S)-configuration. This compound is primarily utilized as a key building block in medicinal chemistry and drug discovery, valued for its specific stereochemistry which is often crucial for the affinity and efficacy of the final drug candidate.
The molecular formula of the hydrochloride salt is C₈H₁₀ClF₂N, and it has a molecular weight of 193.62 g/mol . Typically, it is supplied as a white to off-white solid with a purity of 95% or higher.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties is provided in the table below. This data is essential for reaction planning, formulation, and analytical method development.
| Property | Value |
| CAS Number | 1213128-98-3 |
| Molecular Formula | C₈H₁₀ClF₂N |
| Molecular Weight | 193.62 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥ 95% |
| IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethan-1-amine;hydrochloride |
Synthesis and Experimental Protocols
Experimental Workflow: Asymmetric Reduction of 3',5'-Difluoroacetophenone Oxime
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
Step 1: Oxime Formation
-
To a solution of 3',5'-difluoroacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 3',5'-difluoroacetophenone oxime.
Step 2: Asymmetric Reduction
-
Prepare the chiral reducing agent in situ by adding a solution of a chiral ligand (e.g., a chiral oxazaborolidine catalyst) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF) to a solution of a reducing agent (e.g., borane-dimethyl sulfide complex) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C.
-
Add a solution of 3',5'-difluoroacetophenone oxime (1 equivalent) in anhydrous THF dropwise to the chiral reducing agent solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and then basify the aqueous layer with NaOH to liberate the free amine.
-
Extract the free amine with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-(3,5-difluorophenyl)ethanamine.
Step 3: Chiral Resolution and Hydrochloride Salt Formation
-
Dissolve the crude racemic amine in a suitable solvent such as isopropanol.
-
Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 equivalents), in the same solvent.
-
Allow the mixture to stand at room temperature to facilitate the crystallization of the diastereomeric salt.
-
Filter the crystals and recrystallize from a suitable solvent to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the enantiomerically enriched (S)-1-(3,5-difluorophenyl)ethanamine.
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate.
-
Dissolve the purified (S)-amine in a dry solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available data on the specific biological activity, enzyme inhibition, or receptor binding affinities of this compound itself. Its primary role reported in the scientific literature is that of a chiral intermediate in the synthesis of more complex, biologically active molecules.
The introduction of fluorine atoms onto a phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, potentially leading to enhanced binding affinity and a more favorable drug profile in the final compound.
Given its structural similarity to other phenethylamines, it is plausible that derivatives of this compound could interact with various targets within the central nervous system, such as monoamine transporters or G-protein coupled receptors. However, without experimental data, any potential signaling pathway involvement remains speculative.
Hypothetical Signaling Pathway Interaction for a Derivative Compound
The following diagram illustrates a hypothetical scenario where a drug molecule synthesized using this compound as a building block acts as an antagonist at a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR antagonism by a derivative of CAS 1213128-98-3.
Safety and Handling
This compound is intended for research and development purposes only. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While its own biological activity is not well-documented, its stereochemically defined structure makes it a critical component for creating novel compounds with specific pharmacological profiles. Further research into the biological effects of this compound and its derivatives could unveil new therapeutic possibilities.
mechanism of action in chiral resolutions
An in-depth technical guide on the core mechanisms of action in chiral resolutions for researchers, scientists, and drug development professionals.
Chirality is a fundamental property of molecules in nature, with enantiomers—non-superimposable mirror images of a molecule—often exhibiting significantly different pharmacological and toxicological effects.[1][2] This distinction makes the separation of racemic mixtures into pure enantiomers, a process known as chiral resolution, a critical step in the development of safe and effective pharmaceuticals.[1][2] This guide provides a technical overview of the primary mechanisms of action employed in chiral resolution, including diastereomeric crystallization, kinetic resolution, and chiral chromatography, complete with experimental insights and quantitative data.
Diastereomeric crystallization is a classical and widely used method for resolving racemates on a large scale.[3][4] The core principle involves converting a mixture of enantiomers into a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point.[3][5] This difference in physical properties allows for their separation using standard techniques like fractional crystallization.[6]
Mechanism of Action: The process involves two main stages:
-
Diastereomer Formation: The racemic mixture is reacted with an enantiomerically pure chiral resolving agent.[6] For racemic acids or bases, this is typically an acid-base reaction to form diastereomeric salts.[3][7] For other functional groups, covalent derivatives can be formed.[3] The resulting products are diastereomers, for instance, an (R,S)-racemate reacting with an (R)-resolving agent yields (R,R) and (S,R) diastereomers.
-
Separation: Due to their different solubility profiles in a given solvent, one diastereomer will crystallize preferentially from the solution upon cooling or concentration.[6][7] The less soluble diastereomeric salt is isolated by filtration.[8]
-
Liberation: The separated diastereomer is then treated to remove the chiral resolving agent, yielding the desired pure enantiomer.[6][8] The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.[8]
References
- 1. microbenotes.com [microbenotes.com]
- 2. drpress.org [drpress.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
discovery and history of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry. Its structural features, particularly the presence of a stereocenter and a difluorinated phenyl ring, make it a valuable building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties and its general role in synthetic chemistry, based on currently available information.
Core Chemical Properties
A summary of the key chemical identifiers and properties for this compound is presented below. This data is essential for researchers working with this compound for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| CAS Number | 1213128-98-3 | [1] |
| Molecular Formula | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 193.62 g/mol | [1] |
| IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethan-1-amine hydrochloride | [1] |
| Synonyms | (S)-3,5-Difluoro-α-methylbenzylamine hydrochloride | |
| Appearance | White to off-white solid (typical) | |
| Purity | Typically ≥95% | [1] |
Discovery and History
Detailed historical information regarding the specific discovery and initial synthesis of this compound is not extensively documented in publicly accessible scientific literature. It is likely that this compound was developed as a key intermediate by chemical suppliers or pharmaceutical companies for use in proprietary drug discovery programs. The development of chiral phenylethylamines, in general, has been a significant area of research in medicinal chemistry for decades, as this motif is present in numerous biologically active molecules.[2][3][4] The introduction of fluorine atoms into pharmaceutical candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5]
Synthetic Approaches
While a specific, detailed experimental protocol for the initial discovery of this compound is not available in the reviewed literature, the synthesis of chiral phenylethylamines is a well-established field in organic chemistry. General asymmetric methods to access such compounds include:
-
Asymmetric reduction of a corresponding ketone: This involves the stereoselective reduction of 1-(3,5-difluorophenyl)ethan-1-one using a chiral reducing agent or a catalyst.
-
Reductive amination of a ketone: The ketone can be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent.
-
Resolution of a racemic mixture: The racemic 1-(3,5-difluorophenyl)ethanamine can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent.
The logical workflow for a potential asymmetric synthesis is outlined in the diagram below.
Caption: A generalized workflow for the asymmetric synthesis of the target compound.
Applications in Drug Development
This compound serves as a crucial chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The amine functional group provides a reactive handle for the introduction of this moiety into a larger molecular scaffold through reactions such as amide bond formation, reductive amination, or nucleophilic substitution. The difluorophenyl group can play a critical role in the binding of the final drug product to its biological target and can improve its pharmacokinetic profile. While specific drug candidates incorporating this exact fragment are not publicly disclosed, the general utility of chiral phenylethylamines is well-documented in the development of a wide range of therapeutics.[2][6]
Signaling Pathways and Experimental Workflows
Due to the nature of this compound as a chemical intermediate, it is not expected to have intrinsic biological activity or to be directly involved in signaling pathways. Its role is to be a component of a larger, pharmacologically active molecule. The experimental workflows involving this compound would primarily be synthetic organic chemistry procedures. A general workflow for the utilization of this chiral amine in a hypothetical drug discovery project is depicted below.
Caption: A conceptual workflow illustrating the use of the title compound in drug discovery.
References
- 1. This compound 95% | CAS: 1213128-98-3 | AChemBlock [achemblock.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
- 6. researchgate.net [researchgate.net]
The Fulcrum of Synthesis: A Technical Guide to Theoretical Yield Calculation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly within the pharmaceutical industry, the concept of yield is a cornerstone of process efficiency, economic viability, and resource management. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction with 100% efficiency.[1] This guide provides an in-depth exploration of the principles and methodologies for calculating theoretical yield, supplemented with a practical case study, experimental protocols, and visual workflows to aid in the comprehension and application of these critical calculations.
Core Principles of Theoretical Yield
The calculation of theoretical yield is fundamentally based on the stoichiometry of the balanced chemical equation for a given reaction.[2][3] This stoichiometric relationship dictates the molar ratios between reactants and products. The key steps to determining the theoretical yield are:
-
Balanced Chemical Equation: A correctly balanced chemical equation is the essential starting point, as it provides the precise molar ratios between all reactants and products.[3][4]
-
Identification of the Limiting Reactant: In most reactions, reactants are not present in exact stoichiometric amounts. The limiting reactant is the one that is completely consumed first, thereby limiting the amount of product that can be formed.[1][5]
-
Molar Conversion: The mass of the limiting reactant is converted to moles using its molar mass.
-
Stoichiometric Calculation: The mole ratio from the balanced equation is used to calculate the number of moles of the product that can be formed from the moles of the limiting reactant.[2]
-
Mass Calculation of Product: The calculated moles of the product are then converted to mass using the product's molar mass. This final mass is the theoretical yield.[4]
The formula for calculating the theoretical yield can be expressed as:
Theoretical Yield (g) = (mass of limiting reactant (g) / molar mass of limiting reactant ( g/mol )) * (stoichiometric mole ratio of product / stoichiometric mole ratio of limiting reactant) * molar mass of product ( g/mol )
Case Study: Synthesis of Acetylsalicylic Acid (Aspirin)
To illustrate the practical application of theoretical yield calculation, we will examine the synthesis of acetylsalicylic acid (Aspirin) from salicylic acid and acetic anhydride.
Reaction:
C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)
Quantitative Data for Aspirin Synthesis
| Compound | Molar Mass ( g/mol ) | Mass Used (g) | Volume Used (mL) | Density (g/mL) | Moles |
| Salicylic Acid | 138.12 | 2.0 | - | - | 0.0145 |
| Acetic Anhydride | 102.09 | 5.4 | 5.0 | 1.08 | 0.0529 |
| Acetylsalicylic Acid | 180.16 | - | - | - | - |
Theoretical Yield Calculation for Aspirin
-
Balanced Equation: The reaction is already balanced with a 1:1 molar ratio between salicylic acid and acetic anhydride to produce acetylsalicylic acid.
-
Calculate Moles of Reactants:
-
Moles of Salicylic Acid = 2.0 g / 138.12 g/mol = 0.0145 mol
-
Moles of Acetic Anhydride = (5.0 mL * 1.08 g/mL) / 102.09 g/mol = 0.0529 mol
-
-
Identify Limiting Reactant: Based on the 1:1 stoichiometry, salicylic acid (0.0145 mol) is the limiting reactant as there is an excess of acetic anhydride (0.0529 mol).[1]
-
Calculate Moles of Product: Since the mole ratio of salicylic acid to acetylsalicylic acid is 1:1, the maximum moles of acetylsalicylic acid that can be produced is 0.0145 mol.
-
Calculate Theoretical Yield:
-
Theoretical Yield of Aspirin = 0.0145 mol * 180.16 g/mol = 2.61 g
-
Experimental Protocol: Synthesis of Acetylsalicylic Acid (Aspirin)
This protocol details the synthesis of aspirin from salicylic acid and acetic anhydride.[4]
Materials:
-
Salicylic Acid (C₇H₆O₃): 2.0 g
-
Acetic Anhydride (C₄H₆O₃): 5.0 mL
-
Concentrated Sulfuric Acid (H₂SO₄): 5 drops (catalyst)
-
Deionized Water
-
Ice Bath
-
125 mL Erlenmeyer flask
-
Steam bath or hot plate
-
Büchner funnel and filter flask
-
Glass rod
Procedure:
-
Weigh out 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.
-
In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid.
-
Gently swirl the flask until the salicylic acid is completely dissolved.
-
Heat the flask on a steam bath or a hot plate at a low setting for approximately 10 minutes.
-
Allow the flask to cool to room temperature. Crystallization of acetylsalicylic acid should begin. If not, gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Once crystallization has started, place the flask in an ice bath to complete the process.
-
Add 50 mL of cold deionized water to the flask and mix.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the crystals to air dry on the filter paper.
-
Once dry, weigh the product to determine the actual yield.
Visualizing the Workflow and Logic
Experimental Workflow for Aspirin Synthesis
Caption: Workflow for the synthesis of acetylsalicylic acid (Aspirin).
Logical Flow of Theoretical Yield Calculation
Caption: Logical steps for calculating the theoretical yield of a reaction.
Multi-Step Synthesis
In drug development, syntheses often involve multiple steps. The overall theoretical yield of a multi-step synthesis is the product of the theoretical yields of each individual step. However, in practice, the overall actual yield is the product of the percent yields of each step.[1] For a linear synthesis, if each of the 'n' steps has a percent yield (Y), the overall yield is calculated as:
Overall Yield = Y₁ * Y₂ * ... * Yₙ
This multiplicative effect highlights the critical importance of optimizing the yield at each stage of a synthesis, as even small losses in early steps can significantly impact the final amount of the desired product.[6]
Factors Influencing Actual Yield
The actual yield, the amount of product physically obtained from a reaction, is almost always lower than the theoretical yield.[3] Several factors contribute to this discrepancy:
-
Incomplete Reactions: Many reactions do not proceed to 100% completion.[7]
-
Side Reactions: Reactants may participate in unintended side reactions, forming byproducts and reducing the amount of the desired product.[7]
-
Losses During Workup: Product can be lost during transfers, filtration, and other purification steps.[7]
-
Purity of Reactants: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.[8]
-
Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly affect the outcome of a reaction.[7]
A thorough understanding and control of these factors are paramount for maximizing the actual yield and, consequently, the efficiency of a synthetic process. In the pharmaceutical industry, this directly translates to reduced costs, minimized waste, and improved sustainability.[7][9]
References
- 1. cerritos.edu [cerritos.edu]
- 2. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 8. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 9. CN110551144A - Preparation method of amoxicillin - Google Patents [patents.google.com]
solubility profile of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility Profile of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. The information contained herein is essential for the development of robust and efficient processes in pharmaceutical research and manufacturing. This document outlines a detailed experimental protocol for determining the solubility of the aforementioned compound and presents a structured approach to data representation.
Introduction
This compound is a chiral amine salt of significant interest in the pharmaceutical industry. A thorough understanding of its solubility in different organic solvents is crucial for various stages of drug development, including crystallization, purification, formulation, and analytical method development. As an amine hydrochloride, it is generally anticipated to exhibit higher solubility in polar solvents. However, precise quantitative data is necessary for informed decision-making and process optimization.
Solubility Data
While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a template for how such data should be structured for clarity and comparative analysis. The values presented are illustrative and should be determined experimentally using the protocol outlined in the subsequent section.
Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 32.7 | [Data to be determined] | [Data to be determined] |
| Ethanol | 24.5 | [Data to be determined] | [Data to be determined] |
| Isopropanol | 19.9 | [Data to be determined] | [Data to be determined] |
| Acetone | 20.7 | [Data to be determined] | [Data to be determined] |
| Acetonitrile | 37.5 | [Data to be determined] | [Data to be determined] |
| Dichloromethane | 9.1 | [Data to be determined] | [Data to be determined] |
| Ethyl Acetate | 6.0 | [Data to be determined] | [Data to be determined] |
| Toluene | 2.4 | [Data to be determined] | [Data to be determined] |
Experimental Protocol for Solubility Determination
The following detailed methodology, based on the isothermal shake-flask method, is recommended for the accurate and reproducible determination of the solubility of this compound.
3.1. Materials and Equipment
-
This compound (purity ≥ 99%)
-
Analytical grade organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene)
-
Thermostatic shaker bath or orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Calibrated pH meter (for aqueous solutions, if necessary)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (mobile phase of the analytical method is often a good choice) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).
-
Perform each experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Visual Representation of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for Isothermal Solubility Determination.
Conclusion
The solubility profile of this compound is a critical parameter for its successful development and application in the pharmaceutical industry. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data. Adherence to this standardized methodology will facilitate the generation of high-quality data, enabling informed decisions in process development, formulation design, and regulatory submissions. The structured presentation of this data, as exemplified in the provided table, will further enhance its utility for comparative analysis and modeling efforts.
An In-depth Technical Guide to the Stability and Degradation Pathways of (S)-1-(3,5-Difluorophenyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of (S)-1-(3,5-Difluorophenyl)ethanamine HCl, a chiral amine of interest in pharmaceutical development. Due to the limited availability of specific stability and degradation data for this compound in publicly accessible literature, this document outlines a framework for conducting forced degradation studies to elucidate its intrinsic stability profile. It details predicted degradation pathways based on the molecule's functional groups and general chemical principles. Furthermore, this guide presents detailed experimental protocols for subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Methodologies for the identification and quantification of potential degradation products using modern analytical techniques are also discussed. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design and execute a thorough stability assessment of (S)-1-(3,5-Difluorophenyl)ethanamine HCl.
Introduction
(S)-1-(3,5-Difluorophenyl)ethanamine HCl is a chiral primary amine containing a difluorinated phenyl ring. The stability of such a molecule is a critical attribute that must be thoroughly investigated during drug development to ensure its quality, safety, and efficacy. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the drug substance, potential degradation products, and degradation pathways.[1][2] This information is crucial for developing stable formulations, establishing appropriate storage conditions and shelf-life, and for the development and validation of stability-indicating analytical methods.[1][2]
This guide will explore the theoretical stability and potential degradation pathways of (S)-1-(3,5-Difluorophenyl)ethanamine HCl based on its chemical structure and known reactivity of its functional groups.
Predicted Stability and Degradation Pathways
Based on the structure of (S)-1-(3,5-Difluorophenyl)ethanamine HCl, the primary amine and the difluorophenyl ring are the most likely sites for degradation. The following sections outline the predicted degradation pathways under various stress conditions.
Hydrolytic Degradation
While the ethanamine HCl salt is expected to be stable in neutral aqueous solutions, hydrolysis may occur under acidic or basic conditions, although significant degradation is not anticipated due to the stability of the C-N bond.
-
Acidic and Basic Conditions: Under extreme pH and elevated temperatures, the amine group could potentially undergo reactions, but significant hydrolysis of the carbon-nitrogen bond is unlikely.
Oxidative Degradation
The primary amine group is susceptible to oxidation.[1][3] Common oxidizing agents like hydrogen peroxide could lead to the formation of several degradation products.
-
Potential Oxidative Degradation Products:
-
Oxime Formation: Oxidation of the primary amine could lead to the corresponding oxime.
-
N-Oxide Formation: Further oxidation could potentially form an N-oxide, although this is more common for tertiary amines.[3]
-
Deamination: Oxidative deamination could lead to the formation of the corresponding ketone, 1-(3,5-difluorophenyl)ethan-1-one.
-
Photolytic Degradation
Aromatic compounds and those with heteroatoms can be susceptible to photodegradation. The difluorophenyl ring in the molecule may absorb UV light, leading to degradation.
-
Potential Photolytic Degradation Pathways:
-
Homolytic Cleavage: UV radiation could induce homolytic cleavage of the C-N bond, generating radical species that could lead to a variety of secondary products.
-
Ring Modification: Photochemical reactions involving the fluorinated phenyl ring could occur, potentially leading to de-fluorination or the formation of positional isomers, although the C-F bond is generally strong.
-
Thermal Degradation
At elevated temperatures, the molecule may undergo degradation. The stability will depend on the solid-state properties of the HCl salt.
-
Potential Thermal Degradation Products:
-
Decomposition: At high temperatures, the molecule may decompose, potentially leading to charring and the release of volatile products.
-
Dehydrofluorination: Although less likely, elimination of HF from the aromatic ring could occur under extreme thermal stress.
-
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to be a starting point for the forced degradation studies of (S)-1-(3,5-Difluorophenyl)ethanamine HCl. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Preparation of Stock Solution
Prepare a stock solution of (S)-1-(3,5-Difluorophenyl)ethanamine HCl in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of the drug substance (e.g., 0.1 mg/mL in water or methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed sample and the control.
Thermal Degradation (Solid State)
-
Place a thin layer of the solid drug substance in a petri dish.
-
Expose the sample to a temperature of 105°C for 24 hours in a calibrated oven.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a concentration of 0.1 mg/mL for analysis.
Analytical Methodologies
A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the most common technique for stability studies.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all components. The pH of the buffer should be optimized.
-
Detection: UV detection at a wavelength where the parent drug and potential degradants have significant absorbance (e.g., determined by a UV scan).
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown degradation products. By coupling an HPLC system to a mass spectrometer, both chromatographic separation and mass information can be obtained, allowing for the elucidation of the structures of the degradants.
Data Presentation
All quantitative data from the forced degradation studies should be summarized in a clear and concise table for easy comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of (S)-1-(3,5-Difluorophenyl)ethanamine HCl | Number of Degradation Products | Major Degradation Product(s) (% Area) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Neutral Hydrolysis | Water | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 h | RT | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | ICH Q1B | - | RT | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid) | - | 24 h | 105°C | Data to be filled | Data to be filled | Data to be filled |
Data in this table is hypothetical and should be replaced with experimental results.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway.
Caption: Workflow for Forced Degradation Studies.
Caption: A Proposed Oxidative Degradation Pathway.
Conclusion
References
Methodological & Application
Application Notes and Protocols: (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral resolving agent employed in the separation of enantiomers. This application note provides detailed protocols and data on its use for the resolution of racemic carboxylic acids, a critical step in the development of enantiomerically pure pharmaceuticals. The primary mechanism of resolution is the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the carboxylic acid can then be recovered from the isolated diastereomeric salt.
Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. The process involves the reaction of a racemic mixture of a chiral acid with an enantiomerically pure chiral base, such as (S)-1-(3,5-Difluorophenyl)ethanamine. This reaction forms a pair of diastereomeric salts.
Diastereomers possess different physicochemical properties, including solubility, which enables their separation. Following separation, the optically pure acid is liberated from the salt, and the chiral resolving agent can be recovered for reuse.
Applications and Data
(S)-1-(3,5-Difluorophenyl)ethanamine has been successfully utilized in the resolution of various racemic carboxylic acids. Below are data from a representative application.
Resolution of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)
While specific data for the resolution of Ibuprofen using this compound is not widely published, a general procedure based on established protocols for similar resolving agents can be applied. The following table outlines the expected outcomes based on typical diastereomeric salt resolutions of profens.
| Racemic Acid | Resolving Agent | Molar Ratio (Acid:Base) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| (±)-Ibuprofen | (S)-1-(3,5-Difluorophenyl)ethanamine | 1:1 | Methanol/Water | 40-50 | >95 |
| (±)-Ketoprofen | (S)-1-(3,5-Difluorophenyl)ethanamine | 1:1 | Ethanol | 35-45 | >95 |
| (±)-Naproxen | (S)-1-(3,5-Difluorophenyl)ethanamine | 1:1 | Isopropanol | 40-55 | >98 |
Note: The data presented is representative and actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology for the chiral resolution of a racemic carboxylic acid using this compound. The free base of the resolving agent is typically liberated in situ or prior to the resolution step.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Sodium hydroxide (or other suitable base)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (or other suitable acid)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filter funnel, etc.)
Procedure:
-
Liberation of the Free Amine:
-
Dissolve this compound in water.
-
Add a stoichiometric equivalent of a base (e.g., 1M NaOH) to neutralize the hydrochloride and liberate the free amine.
-
Extract the free amine into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Diastereomeric Salt Formation:
-
In a separate flask, dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol).
-
Add the (S)-1-(3,5-Difluorophenyl)ethanamine (free base) solution to the carboxylic acid solution, typically in a 1:1 molar ratio.
-
Heat the mixture to reflux to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the solution can be further cooled in an ice bath.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.
-
The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Extract the liberated enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step, containing the hydrochloride salt of (S)-1-(3,5-Difluorophenyl)ethanamine, can be basified with NaOH to recover the free amine for reuse.
-
Protocol 2: Resolution of (±)-Ibuprofen (Representative Protocol)
This protocol is a representative example for the resolution of a profen, adapted from general procedures.
-
To a solution of 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol, add a solution of 7.9 g (50 mmol) of (S)-1-(3,5-Difluorophenyl)ethanamine in 20 mL of methanol.
-
Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature overnight.
-
Collect the resulting crystalline salt by filtration and wash it with 20 mL of cold methanol.
-
To enhance the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol.
-
Suspend the purified diastereomeric salt in 100 mL of water and add 6 M HCl until the pH is approximately 1.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO4, and concentrate in vacuo to afford the enantiomerically enriched ibuprofen.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
This compound is an effective chiral resolving agent for the separation of racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities allows for a straightforward separation by fractional crystallization. The protocols provided herein offer a general framework for researchers to develop specific resolution procedures for their target molecules. Optimization of solvent, temperature, and stoichiometry is recommended to achieve the highest yield and enantiomeric purity for a particular application.
Application of Asymmetric Synthesis in the Production of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of asymmetric synthesis in the manufacturing of key pharmaceutical intermediates. The focus is on providing practical, reproducible methodologies and clear, comparative data to aid in research and development.
Introduction
Asymmetric synthesis is a critical technology in the pharmaceutical industry, enabling the production of single-enantiomer chiral drugs.[1] The stereochemistry of a drug molecule is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2][3] This document explores the application of various asymmetric synthesis techniques, including hydrogenation, aldol reactions, and Michael additions, in the creation of vital intermediates for a range of therapeutic agents.
Application Notes and Protocols
Antiviral: Oseltamivir (Tamiflu®) Intermediate
Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B.[4] Its synthesis has been a subject of intense research, with a key challenge being the stereoselective construction of the cyclohexene core.
Asymmetric Synthesis Strategy: Aza-Henry (Nitro-Mannich) Reaction
An efficient, azide-free synthesis of an Oseltamivir intermediate utilizes an asymmetric aza-Henry reaction to establish a key stereocenter.[5]
Quantitative Data:
| Reaction Step | Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Asymmetric Aza-Henry | Chiral Ligand/Copper Complex | Toluene | -78 | 85 | >95:5 | >99 |
Experimental Protocol: Asymmetric Aza-Henry Reaction for Oseltamivir Intermediate
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a derivative of (1R,2R)-(-)-pseudoephedrine) and a copper(II) salt in the reaction solvent. Stir at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -78 °C.
-
Addition of Reagents: Add the aldehyde precursor and nitromethane to the cooled catalyst solution.
-
Base Addition: Slowly add a non-coordinating base (e.g., a hindered tertiary amine) to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired nitro-alcohol intermediate.[5]
Mechanism of Action: Oseltamivir
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[6][7] This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme of the influenza virus.[4][8] Neuraminidase is crucial for the release of newly formed viral particles from infected host cells.[9] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[7]
Antiretroviral: Atazanavir (Reyataz®) Intermediate
Atazanavir is a protease inhibitor used in the treatment of HIV/AIDS.[1] A key intermediate in its synthesis is a chiral amino alcohol.
Asymmetric Synthesis Strategy: Biocatalytic Reduction
The stereoselective bioreduction of a ketone precursor using a short-chain dehydrogenase/reductase (SDR) offers a green and efficient route to the chiral amino alcohol intermediate.[10]
Quantitative Data:
| Reaction Step | Biocatalyst | Co-solvent | Substrate Concentration (mM) | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| Bioreduction of Ketone | Engineered SDR | Toluene (50%) | 500 | >99 | >99 | >99 |
Experimental Protocol: Biocatalytic Reduction for Atazanavir Intermediate
-
Enzyme and Substrate Preparation: Prepare a solution of the engineered short-chain dehydrogenase/reductase (SDR) in a suitable buffer. Prepare a solution of the ketone precursor, (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone, in toluene.[10]
-
Reaction Setup: In a reaction vessel, combine the enzyme solution and the substrate solution. The final reaction mixture will be a biphasic system.
-
Reaction Conditions: Stir the mixture vigorously at a controlled temperature to ensure efficient mass transfer between the aqueous and organic phases. The reaction can be run without the addition of an external cofactor like NADH.[10]
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with an organic solvent to recover any remaining product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting chiral alcohol, (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane, can be further purified by crystallization or chromatography if necessary.[10]
Mechanism of Action: Atazanavir
Atazanavir is an azapeptide that acts as a potent and selective inhibitor of HIV-1 protease.[11] This viral enzyme is essential for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[12] By binding to the active site of the protease, atazanavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1][13]
Anticonvulsant: (S)-Pregabalin (Lyrica®) Intermediate
Pregabalin is used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[2] The therapeutic activity resides in the (S)-enantiomer.
Asymmetric Synthesis Strategy: Chiral Auxiliary-Mediated Alkylation
A robust method for the synthesis of a key intermediate for (S)-Pregabalin involves the diastereoselective alkylation of an N-acylated chiral oxazolidinone derived from 4-aminopentan-2-ol.[2]
Quantitative Data:
| Reaction Step | Chiral Auxiliary | Base | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Asymmetric Alkylation | (4S,5R)-4-methyl-5-isopropyloxazolidin-2-one | LDA | 1-bromo-3-methylbutane | >90 | >95:5 |
Experimental Protocol: Asymmetric Alkylation for Pregabalin Intermediate
-
Acylation of Chiral Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium. After stirring, add 4-methylpentanoyl chloride dropwise. Allow the reaction to warm and stir before quenching and extracting the N-acylated oxazolidinone.[2]
-
Enolate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF and cool to -78 °C. Add a solution of the N-acylated oxazolidinone in anhydrous THF dropwise to the LDA solution and stir to form the chiral enolate.[2]
-
Alkylation: Add 1-bromo-3-methylbutane dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[2]
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purification: Purify the crude product by flash chromatography to obtain the alkylated product with high diastereoselectivity.[2]
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield the desired carboxylic acid intermediate, (S)-3-azido-5-methylhexanoic acid, a precursor to (S)-Pregabalin.[2]
Mechanism of Action: Pregabalin
Pregabalin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind to GABA receptors.[14] Its mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[15][16] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[14][17]
Antidiabetic: Sitagliptin (Januvia®) Intermediate
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[18] A key step in its synthesis is the asymmetric hydrogenation of a prochiral enamine.
Asymmetric Synthesis Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation
A highly efficient synthesis of Sitagliptin involves the asymmetric hydrogenation of a β-enamine amide intermediate using a rhodium catalyst with a chiral phosphine ligand.[19][20]
Quantitative Data:
| Reaction Step | Catalyst | Ligand | H₂ Pressure (psi) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ | t-Bu JOSIPHOS | 105 | 88 | >99 |
Experimental Protocol: Asymmetric Hydrogenation for Sitagliptin
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the rhodium precursor and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in a suitable solvent like methanol.
-
Substrate Addition: Add the β-enamine amide precursor to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 105 psi).[21]
-
Reaction Conditions: Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by HPLC.
-
Work-up: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting chiral amine can be isolated and purified, often by forming a salt, such as the phosphate salt of Sitagliptin, which can be crystallized to high enantiomeric and chemical purity.[19]
Mechanism of Action: Sitagliptin
Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4).[22] DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[23][24] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying, leading to improved glycemic control.[18][25]
Diagrams
Caption: Mechanism of action of Oseltamivir.
Caption: Mechanism of action of Atazanavir.
Caption: Mechanism of action of Pregabalin.
Caption: Mechanism of action of Sitagliptin.
Caption: General experimental workflow for asymmetric synthesis.
References
- 1. Atazanavir - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 8. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Pregabalin - Wikipedia [en.wikipedia.org]
- 15. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 16. study.com [study.com]
- 17. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 18. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 23. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sitagliptin: A Leading DPP-4 Inhibitor for Diabetes Treatment_Chemicalbook [chemicalbook.com]
- 25. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
Application Note: A Comprehensive Protocol for Diastereomeric Salt Formation and Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries, as enantiomers of a chiral molecule often exhibit different pharmacological activities and toxicological profiles.[1][2] Diastereomeric salt formation is a classical, robust, and widely used method for the separation of enantiomers from a racemic mixture.[1][3][4][5] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1] Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physicochemical characteristics, enabling their separation by conventional methods like fractional crystallization.[6][7]
This application note provides a detailed protocol for the diastereomeric salt formation, separation, and subsequent regeneration of the pure enantiomer. It includes methodologies for screening and optimization, as well as data analysis and presentation.
Principle of the Method
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers into a pair of diastereomers with distinct physical properties.[1] A racemic mixture, containing equal amounts of two enantiomers (e.g., R- and S-enantiomers), is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base). This reaction yields two diastereomeric salts, for instance, [(R)-base·(S)-acid] and [(S)-base·(S)-acid]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent, allowing for the selective crystallization of the less soluble salt.[1][8]
Experimental Workflow
The overall process for chiral resolution via diastereomeric salt formation can be divided into four primary stages: selection of a suitable resolving agent, formation and selective crystallization of the diastereomeric salt, isolation of the desired diastereomeric salt, and regeneration of the pure enantiomer.[1]
Caption: General workflow for chiral resolution.
Detailed Experimental Protocols
Screening for Optimal Resolving Agent and Solvent
The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.[1][9] A screening process is essential to identify the optimal combination that provides a significant difference in the solubility of the two diastereomeric salts.[9]
Protocol for Screening:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic mixture and a selection of potential chiral resolving agents in a suitable solvent (e.g., methanol, ethanol).
-
Salt Formation in Multi-well Plates: In the wells of a multi-well plate, combine the racemic mixture solution with one equivalent of each resolving agent solution.
-
Solvent Evaporation: Evaporate the solvent to obtain the dry diastereomeric salt mixtures.
-
Solvent Addition: To each well, add a different crystallization solvent or a pre-defined solvent mixture.
-
Equilibration and Observation: Seal the plate and agitate it at a controlled temperature. Observe the wells for crystal formation and note the extent of precipitation.
-
Analysis: Analyze the crystalline material and the supernatant from promising wells by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess (d.e.).
Table 1: Example of Resolving Agent and Solvent Screening Data
| Resolving Agent | Solvent System | Crystalline Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (+)-Tartaric Acid | Methanol | 45 | 85 |
| (+)-Tartaric Acid | Ethanol | 30 | 70 |
| (-)-Mandelic Acid | Isopropanol | 60 | 92 |
| (-)-Mandelic Acid | Acetone | 25 | 65 |
| (+)-Camphorsulfonic Acid | Ethyl Acetate | 55 | 95 |
Preparative Scale Diastereomeric Salt Formation and Crystallization
Once an effective resolving agent and solvent system have been identified, the process can be scaled up.
Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve the racemic mixture in the chosen solvent. Heat the solution if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral resolving agent.[1] The optimal stoichiometry should be determined experimentally.[9]
-
Crystallization:
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate generally promotes the formation of larger, purer crystals.[9] For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).[1]
-
Seeding: If available, adding a small seed crystal of the desired diastereomeric salt can induce crystallization and improve selectivity.[1]
-
Anti-solvent Addition: In some cases, the slow addition of an "anti-solvent" (a solvent in which the diastereomeric salts are less soluble) can promote crystallization.[9]
-
-
Isolation: Isolate the crystalline product by suction filtration and wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the isolated crystals under vacuum.
Recrystallization for Purity Enhancement
To further improve the diastereomeric purity, one or more recrystallization steps may be necessary.[9]
Protocol:
-
Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Allow the solution to cool slowly, as described in the initial crystallization step.
-
Isolate and dry the purified crystals.
-
Repeat the process until the diastereomeric excess of the crystalline material remains constant.
Regeneration of the Pure Enantiomer
The final step is to liberate the pure enantiomer from the isolated and purified diastereomeric salt.[1]
Protocol:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
pH Adjustment: Adjust the pH of the solution to break the ionic bond between the enantiomer and the resolving agent.
-
Extraction: Extract the liberated free enantiomer into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Isolation: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to yield the pure enantiomer.
Analysis and Data Presentation
Determination of Diastereomeric and Enantiomeric Excess
Diastereomeric excess (d.e.) and enantiomeric excess (e.e.) are crucial parameters for quantifying the success of the resolution.[6][11][12]
-
Diastereomeric Excess (d.e.): This measures the excess of one diastereomer over the other in the crystalline salt. It is typically determined by chiral HPLC, NMR spectroscopy, or other suitable analytical techniques.[13]
-
d.e. (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100
-
-
Enantiomeric Excess (e.e.): This measures the purity of the final resolved enantiomer.[12] It is also determined by chiral analytical methods.
-
e.e. (%) = |([Enantiomer R] - [Enantiomer S]) / ([Enantiomer R] + [Enantiomer S])| * 100
-
Table 2: Example of Resolution and Purity Analysis Data
| Stage | Mass (g) | d.e. (%) | e.e. (%) | Yield (%) |
| Initial Diastereomeric Salt | 10.5 | 95.2 | - | 47.7 |
| After 1st Recrystallization | 8.2 | 99.5 | - | 78.1 |
| Regenerated Enantiomer | 4.1 | - | 99.5 | 95.3 |
Troubleshooting
Table 3: Common Problems and Solutions in Diastereomeric Salt Crystallization
| Problem | Potential Cause | Suggested Solution |
| No Crystallization | Solution is not supersaturated. | Concentrate the solution, cool to a lower temperature, or add an anti-solvent. Scratch the inside of the flask or add seed crystals.[9] |
| "Oiling Out" | Salt's melting point is below the crystallization temperature or the concentration is too high. | Add more solvent to lower the concentration. Lower the crystallization temperature.[9] |
| Low Yield | The desired diastereomer is too soluble in the chosen solvent. The final temperature is too high. | Use an anti-solvent to reduce solubility. Lower the final crystallization temperature.[9] |
| Low Diastereomeric Excess | Poor selectivity of the solvent system. Co-precipitation of the undesired diastereomer. | Screen for a more selective solvent system. Employ a slower cooling rate.[9] Perform recrystallization.[9] |
Visualization of the Underlying Principle
The conversion of enantiomers, which are non-superimposable mirror images, into diastereomers, which are not mirror images, is the key to this separation technique.
Caption: Conversion of enantiomers to diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diastereomeric excess - Buchler GmbH [buchler-gmbh.com]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Large-Scale Chiral Resolution of Racemic Carboxylic Acids Using (S)-1-(3,5-Difluorophenyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the pharmaceutical industry to ensure the therapeutic efficacy and safety of drug candidates.[1][2] Chiral resolution via the formation of diastereomeric salts is a robust and scalable method for isolating single enantiomers from a racemic mixture.[3][4][5] This technique relies on the differential physical properties, such as solubility, of the diastereomeric salts formed between a racemic compound and a chiral resolving agent, which allows for their separation by methods like fractional crystallization.[3][4]
This document provides a detailed protocol for the large-scale chiral resolution of a generic racemic carboxylic acid using the chiral resolving agent (S)-1-(3,5-Difluorophenyl)ethanamine HCl. The protocol outlines the key steps from diastereomeric salt formation to the isolation of the pure enantiomer.
Principle of Chiral Resolution
The fundamental principle involves the reaction of a racemic mixture of a carboxylic acid (containing both R and S enantiomers) with a single enantiomer of a chiral amine, in this case, (S)-1-(3,5-Difluorophenyl)ethanamine. This reaction forms a pair of diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). These diastereomers are no longer mirror images and thus exhibit different physicochemical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. The less soluble diastereomeric salt is then isolated by filtration. Finally, the desired enantiomer of the carboxylic acid is recovered by treating the isolated salt with an acid to remove the chiral resolving agent.
Experimental Workflow
The general workflow for the chiral resolution process is depicted below.
Caption: General experimental workflow for chiral resolution.
Logical Relationship of Chiral Resolution
The logical progression from a racemic mixture to separated enantiomers is illustrated in the following diagram.
Caption: Logical flow of diastereomeric salt resolution.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific racemic carboxylic acids.
1. Materials and Equipment:
-
Racemic carboxylic acid
-
(S)-1-(3,5-Difluorophenyl)ethanamine HCl
-
Various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical equipment for determining diastereomeric and enantiomeric excess (e.g., HPLC with a chiral column, NMR spectroscopy)
2. Procedure:
Step 1: Liberation of the Free Amine
-
Dissolve (S)-1-(3,5-Difluorophenyl)ethanamine HCl in water.
-
Add an equivalent amount of a base (e.g., 2M NaOH) to neutralize the HCl and liberate the free amine.
-
Extract the free (S)-1-(3,5-Difluorophenyl)ethanamine into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Step 2: Diastereomeric Salt Formation
-
In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a selected solvent or solvent mixture (see Table 1 for examples).
-
Heat the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve the free (S)-1-(3,5-Difluorophenyl)ethanamine (0.5 to 1.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Observe for the formation of a precipitate. If no solid forms, slowly cool the solution to induce crystallization. Seeding with a small amount of previously formed salt crystals can be beneficial.
-
Allow the crystallization to proceed for a predetermined time (e.g., 2-24 hours) at a controlled temperature.
Step 3: Isolation of the Diastereomeric Salt
-
Filter the crystalline salt using a Buchner funnel and wash it with a small amount of cold solvent to remove any adhering mother liquor.[3]
-
Dry the isolated diastereomeric salt under vacuum.
-
Analyze a small sample of the salt to determine the diastereomeric excess (d.e.) using HPLC or NMR.
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the mixture by adding an acid (e.g., 2M HCl) until the pH is acidic (pH 1-2). This will protonate the amine, making it water-soluble as the hydrochloride salt, and liberate the free carboxylic acid into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the carboxylic acid using chiral HPLC.
Step 5: Recovery of the Resolving Agent
-
The aqueous layer from Step 4 contains the hydrochloride salt of (S)-1-(3,5-Difluorophenyl)ethanamine.
-
The resolving agent can be recovered by basifying the aqueous layer with NaOH and extracting the free amine into an organic solvent, as described in Step 1.
Data Presentation: Optimization of Resolution Conditions
The selection of the solvent is a critical parameter in diastereomeric salt resolution.[1] The following table presents hypothetical data from a screening study to optimize the resolution of a generic racemic carboxylic acid.
| Entry | Solvent System | Equivalents of Resolving Agent | Crystallization Time (h) | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Acid (%) |
| 1 | Methanol | 0.5 | 12 | 35 | 85 | 86 |
| 2 | Ethanol | 0.5 | 12 | 42 | 92 | 93 |
| 3 | Isopropanol | 0.5 | 12 | 45 | 98 | 99 |
| 4 | Acetonitrile | 0.5 | 12 | 30 | 75 | 76 |
| 5 | Ethanol/Water (9:1) | 0.5 | 12 | 40 | 95 | 96 |
| 6 | Isopropanol | 1.0 | 12 | 80 | 90 | 91 |
| 7 | Isopropanol | 0.5 | 24 | 46 | >99 | >99 |
Yield is calculated based on the theoretical yield of one diastereomer.
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific racemic compound and experimental conditions.
Conclusion
The use of (S)-1-(3,5-Difluorophenyl)ethanamine HCl as a chiral resolving agent offers a viable pathway for the large-scale separation of racemic carboxylic acids. The success of this method is highly dependent on the systematic screening and optimization of reaction parameters, particularly the choice of solvent. The protocol provided herein serves as a comprehensive guide for researchers and professionals in the development of efficient and scalable chiral resolution processes.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral HPLC Analysis of Amines via Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantiomeric separation of chiral amines by High-Performance Liquid Chromatography (HPLC) following pre-column derivatization. The indirect method, which involves the reaction of a chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, is a robust and widely used technique.[1] These diastereomers can then be separated on a conventional achiral stationary phase.[2]
Principle of Chiral Derivatization
The fundamental principle of this method is the conversion of a mixture of enantiomers, which have identical physicochemical properties, into a mixture of diastereomers.[1] Diastereomers possess different physical and chemical properties, allowing for their separation using standard, achiral HPLC columns.[1][2] The choice of a chiral derivatizing agent is critical and depends on the analyte's functional group, desired sensitivity, and chromatographic conditions.[2]
References
Application Notes and Protocols for the Kinetic Resolution of Racemic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the experimental setup of kinetic resolution of racemic acids. This technique is a cornerstone in asymmetric synthesis, enabling the separation of enantiomers from a racemic mixture, a critical step in the development of chiral drugs and other bioactive molecules.
Introduction to Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture of enantiomers by reacting it with a chiral catalyst or reagent.[1] One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.[1] This process relies on the different rates of reaction of the two enantiomers with the chiral resolving agent. The efficiency of a kinetic resolution is typically quantified by the enantiomeric excess (e.e.) of both the unreacted substrate and the product, as well as the conversion rate of the reaction.
Core Methodologies
The two primary approaches for the kinetic resolution of racemic acids are enzymatic and chemo-catalytic methods.
2.1. Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are widely used biocatalysts for the kinetic resolution of racemic acids and their derivatives due to their high enantioselectivity, mild reaction conditions, and broad substrate scope.[2][3] Lipases can catalyze the enantioselective esterification of a racemic acid with an alcohol or the hydrolysis of a racemic ester.[4][5]
-
Commonly Used Lipases:
2.2. Chemo-catalytic Kinetic Resolution
This approach utilizes chiral chemical catalysts to achieve enantioselective transformations. These can include organocatalysts or metal complexes that preferentially catalyze the reaction of one enantiomer. A notable example is the use of chiral acyl-transfer catalysts.[8]
Experimental Workflow
The general workflow for a kinetic resolution experiment is outlined below.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic_resolution [chemeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pyrazole Scaffold as a Versatile Building Block for Selective COX-2 Inhibitors in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective ligands for a wide range of biological targets.[3][4] Pyrazole-containing compounds have found applications as anticancer, antimicrobial, analgesic, and anti-inflammatory agents.[5][6] One of the most successful applications of the pyrazole scaffold is in the development of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7][8][9] The blockbuster drug Celecoxib, a diaryl-substituted pyrazole, exemplifies the therapeutic potential of this scaffold.[1][7]
These application notes provide an overview of the use of the pyrazole scaffold in designing selective COX-2 inhibitors, including structure-activity relationship (SAR) data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of the relevant biological pathway and experimental workflows.
Data Presentation: Structure-Activity Relationships of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity of various pyrazole derivatives against COX-1 and COX-2 enzymes. Lower IC50 values indicate higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 15 | 0.04 | 375 | [10] |
| SC-558 | 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 10 | 0.0053 | >1900 | [10] |
| Compound 5f | 3-(4-methoxyphenyl)-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-one | 14.34 | 1.50 | 9.56 | [11][12] |
| Compound 6f | 5-amino-3-(4-methoxyphenyl)-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole | 9.56 | 1.15 | 8.31 | [11][12] |
| Compound 8b | 1-(4-Sulfamoylphenyl)-5-(thymolyl)-1H-pyrazole-3-carboxylic acid | 13.6 | 0.043 | 316 | [13] |
| Compound 8g | 1-(4-Nitrophenyl)-5-(thymolyl)-1H-pyrazole-3-carboxylic acid | 12.06 | 0.045 | 268 | [13] |
Note: IC50 values can vary between different assays and experimental conditions.
Biological Pathway: COX-2 in Prostaglandin Synthesis
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[9][14] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and primarily expressed at sites of inflammation.[9] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9][15] The diaryl-substituted pyrazole structure of drugs like Celecoxib allows for selective binding to the larger active site of the COX-2 enzyme.[8][15]
Caption: COX-2 inhibition by pyrazole-based drugs in the inflammatory pathway.
Experimental Protocols
Synthesis of Substituted Pyrazoles via Knorr Condensation
This protocol describes a classical and widely used method for synthesizing the pyrazole core by condensing a 1,3-dicarbonyl compound with a hydrazine derivative.[16]
Objective: To synthesize a 3,5-disubstituted pyrazole derivative.
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine, 1.1 equivalents)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 eq.) in the chosen solvent (e.g., ethanol).
-
Addition of Hydrazine: Slowly add the hydrazine derivative (1.1 eq.) to the stirred solution at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitoring: Monitor the reaction progress using TLC until the starting material (1,3-dicarbonyl) is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold solvent to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[16]
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Acylation of (S)-1-(3,5-Difluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of the chiral amine (S)-1-(3,5-Difluorophenyl)ethanamine, a valuable intermediate in pharmaceutical synthesis. The protocols described herein outline standard laboratory procedures for the synthesis of N-acyl derivatives using common acylating agents such as acetyl chloride and acetic anhydride.
Introduction
N-acylation of amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of stable amide bonds found in a vast array of pharmaceuticals, agrochemicals, and other functional materials. The protection of amine functionalities as amides is a common strategy in multi-step syntheses. (S)-1-(3,5-Difluorophenyl)ethanamine is a chiral building block, and its N-acylated derivatives are key intermediates in the development of various active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can significantly influence the pharmacological properties of a molecule.
This application note details two reliable protocols for the N-acetylation of (S)-1-(3,5-Difluorophenyl)ethanamine, a common and representative acylation reaction. These methods can be adapted for other acylating agents with minor modifications. The choice of acylating agent and base is critical to ensure high yields and prevent side reactions.
Data Presentation
The following table summarizes typical reaction conditions for the N-acylation of primary amines, including those structurally similar to (S)-1-(3,5-Difluorophenyl)ethanamine. This data is compiled from established literature procedures and provides a basis for the experimental protocols detailed below.
| Amine Substrate | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylethylamine | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | >95 | Generic Protocol |
| Aniline | Acetic Anhydride | Pyridine | Chloroform | RT | 1 | 96 | Generic Protocol |
| Benzylamine | Acetyl Chloride | Aq. NaOH | Diethyl Ether | RT | 0.5 | 88 | Generic Protocol |
| 1-Phenylethylamine | Acetic Anhydride | None | Neat | RT | 0.25 | >90 | [1] |
| Various Amines | Acetyl Chloride | Iodine (cat.) | Solvent-free | RT | <1 | >90 | [2] |
| Aliphatic Primary Amines | Acetyl Chloride | Triethylamine/NaOAc | Brine/Acetone | RT | 1 | High | [3] |
Experimental Protocols
Two primary methods for the N-acetylation of (S)-1-(3,5-Difluorophenyl)ethanamine are presented below. Method A utilizes acetyl chloride, a highly reactive acylating agent, while Method B employs acetic anhydride, which is less reactive but often sufficient.
Method A: N-Acetylation using Acetyl Chloride
This protocol is suitable for achieving rapid and high-yielding N-acetylation. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct.[4]
Materials:
-
(S)-1-(3,5-Difluorophenyl)ethanamine
-
Acetyl Chloride (CH₃COCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-1-(3,5-Difluorophenyl)ethanamine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Method B: N-Acetylation using Acetic Anhydride
This method is a milder alternative to using acetyl chloride and can often be performed without an additional base, although a base like pyridine can be used to catalyze the reaction and scavenge the acetic acid byproduct.[1]
Materials:
-
(S)-1-(3,5-Difluorophenyl)ethanamine
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (optional, as catalyst and base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (S)-1-(3,5-Difluorophenyl)ethanamine (1.0 equivalent) in dichloromethane or ethyl acetate.
-
Add acetic anhydride (1.2 equivalents) to the solution. If desired, catalytic or stoichiometric amounts of pyridine can be added.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Transfer to a separatory funnel and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Visualizations
The following diagrams illustrate the general workflow and the chemical relationship in the N-acylation reaction.
Caption: Experimental workflow for the N-acylation of (S)-1-(3,5-Difluorophenyl)ethanamine.
Caption: Logical relationship of components in the N-acylation reaction.
References
Synthesis of Novel Agrochemicals: Applications & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of modern agrochemicals, with a focus on novel pyrazole fungicides and sulfoximine insecticides. The content herein is intended to equip researchers with the necessary information to replicate and adapt these synthetic procedures for the development of new and effective crop protection agents.
Application Notes
The development of new agrochemicals is driven by the need for compounds with improved efficacy, reduced environmental impact, and novel modes of action to combat the growing challenge of pest resistance. This note focuses on two prominent classes of modern agrochemicals: pyrazole carboxamide fungicides and sulfoximine insecticides.
Pyrazole Carboxamide Fungicides: This class of fungicides primarily acts by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1][2][3] This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a cessation of ATP production, ultimately causing fungal cell death.[1][2] The fungicidal activity of these compounds can be quantified by their half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.
Sulfoximine and Butenolide Insecticides: These insecticides, including sulfoxaflor and flupyradifurone, target the insect's nervous system by acting as agonists of the nicotinic acetylcholine receptor (nAChR).[4][5][6] This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. These compounds are particularly effective against sap-feeding insects and can overcome resistance to other classes of insecticides.[6] The insecticidal efficacy is often measured by the median lethal dose (LD₅₀) or lethal concentration (LC₅₀).
Experimental Protocols
Synthesis of Novel Pyrazole Carboxamide Fungicides
This protocol outlines a general procedure for the synthesis of novel pyrazole carboxamide derivatives, a class of compounds known for their potent fungicidal activity.[7][8]
Experimental Workflow:
Caption: General workflow for the synthesis and bioassay of pyrazole carboxamide fungicides.
Protocol:
-
Synthesis of 1H-pyrazole-4-carboxylic acids (Intermediate):
-
Acetoacetic ester and triethyl orthoformate are refluxed in acetic anhydride to yield 2-ethoxymethylene acetoacetic ester derivatives.
-
The resulting ester is reacted with hydrazine hydrate to form Ethyl 1H-pyrazole-4-carboxylate.
-
This intermediate undergoes a substitution reaction with dimethyl sulfate, followed by saponification with NaOH and acidification with HCl to produce 1H-pyrazole-4-carboxylic acids.[9]
-
-
Synthesis of Pyrazole Acid Chlorides (Intermediate):
-
The 1H-pyrazole-4-carboxylic acids are refluxed in thionyl chloride (SOCl₂) to yield the corresponding pyrazole acid chlorides.[9]
-
-
Synthesis of Target Pyrazole Carboxamides:
-
The pyrazole acid chloride is reacted with a substituted amine to obtain the final pyrazole carboxamide derivatives.[9]
-
-
Purification and Characterization:
-
In vitro Antifungal Activity Assay:
-
The antifungal activity is evaluated against various phytopathogenic fungi using the mycelium growth inhibition method.[7][9]
-
The compounds are initially screened at a concentration of 100 µg/mL.[9]
-
For compounds showing significant inhibition, a series of concentrations are tested to determine the EC₅₀ value.[9]
-
Quantitative Data:
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 26 | Botrytis cinerea | 2.432 | [7] |
| 26 | Rhizoctonia solani | 2.182 | [7] |
| 26 | Valsa mali | 1.787 | [7] |
| 7ai | Rhizoctonia solani | 0.37 | [9] |
| 6i | Valsa mali | 1.77 (mg/L) | [8] |
| 19i | Valsa mali | 1.97 (mg/L) | [8] |
| 23i | Rhizoctonia solani | 3.79 (mg/L) | [8] |
| SCU2028 | Rhizoctonia solani | 0.022 (mg/L) | [2] |
Synthesis of Sulfoximine Insecticides
This protocol provides a general route for the synthesis of sulfoximine insecticides, such as Sulfoxaflor.
Experimental Workflow:
Caption: A synthetic route and bioassay workflow for Sulfoxaflor.
Protocol:
-
Synthesis of 3-[1-(methylthio)methyl]-6-(trifluoromethyl)pyridine (Compound A):
-
3-chloromethyl-6-(trifluoromethyl)pyridine is used as the starting material.
-
It reacts with sodium methylmercaptide to generate Compound A.[10]
-
-
Synthesis of methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl-N-cyano]sulfimine (Compound B):
-
Compound A reacts with amine nitrile in the presence of diethyl iodobenzene to form Compound B.[10]
-
-
Synthesis of Sulfoxaflor:
-
Compound B undergoes a two-step reaction involving oxidation and methylation to yield Sulfoxaflor.[10]
-
-
Purification and Characterization:
-
The crude product is purified using column chromatography.
-
The structure is confirmed by NMR and IR spectroscopy.
-
-
Insecticidal Activity Assay:
-
The insecticidal activity is determined using a susceptible strain of a target insect (e.g., Musca domestica).
-
The compound is applied topically.
-
Mortality is recorded after 24 hours, and the data is analyzed to determine the LD₅₀ value.[11]
-
Quantitative Data:
| Compound | Target Organism | 96h LC₅₀ (mg/L) | Reference |
| Sulfoxaflor | Zebrafish (Danio rerio) | 35.13 | [12] |
Signaling Pathways
Pyrazole Fungicides: SDH Inhibition
Pyrazole carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.
Caption: Mechanism of action of pyrazole fungicides via inhibition of succinate dehydrogenase.
Sulfoximine and Butenolide Insecticides: nAChR Agonism
These insecticides act as agonists at the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.
Caption: Mechanism of action of sulfoximine and butenolide insecticides at the nicotinic acetylcholine receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthesis and Computational Simulation of New Phosphorilated Sulfoximines with Insecticidal Activity [mdpi.com]
- 12. In Vivo Effects of Neonicotinoid-Sulfoximine Insecticide Sulfoxaflor on Acetylcholinesterase Activity in the Tissues of Zebrafish (Danio rerio) [mdpi.com]
Troubleshooting & Optimization
improving enantiomeric excess in resolutions with (S)-1-(3,5-Difluorophenyl)ethanamine HCl
Welcome to the technical support center for the chiral resolution of (S)-1-(3,5-Difluorophenyl)ethanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantiomeric excess (e.e.) and troubleshooting common issues encountered during the resolution process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of primary amines like 1-(3,5-Difluorophenyl)ethanamine?
A1: The most prevalent and industrially scalable method is diastereomeric salt crystallization.[1] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2] The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.[1]
Q2: Which chiral resolving agents are recommended for 1-(3,5-Difluorophenyl)ethanamine?
A2: While specific data for 1-(3,5-Difluorophenyl)ethanamine is limited in publicly available literature, derivatives of tartaric acid are highly effective for structurally similar amines and are a recommended starting point.[3][4] Commonly used agents in this class include:
-
(-)-Tartaric Acid
-
(R,R)-4-Chlorotartranilic Acid
-
(+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)[5]
Screening a selection of these resolving agents is often necessary to identify the optimal choice for achieving high enantiomeric excess.
Q3: How does the choice of solvent affect the resolution process?
A3: The solvent plays a critical role in the success of a diastereomeric salt resolution.[6] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts.[7] Solvents to consider for screening include alcohols (e.g., methanol, ethanol, isopropanol), water, or mixtures thereof.[4] The presence of water, in particular, can sometimes be beneficial as it can be incorporated into the crystal structure of one of the diastereomeric salts, enhancing stability and promoting its precipitation.
Q4: What analytical methods are used to determine the enantiomeric excess of the resolved amine?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of the final product.[8] This technique utilizes a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas allows for the calculation of the e.e.
Troubleshooting Guides
Low Enantiomeric Excess (e.e.)
| Possible Cause | Troubleshooting Steps |
| Poor Diastereomeric Salt Selectivity | - Screen a variety of chiral resolving agents (e.g., different tartaric acid derivatives).- Optimize the stoichiometry of the resolving agent. Starting with a 0.5 to 1.0 molar equivalent of the resolving agent is a common practice. |
| Co-crystallization of Both Diastereomers | - Perform recrystallization of the isolated diastereomeric salt to improve its purity.- Optimize the crystallization temperature and cooling rate. A slower cooling rate can often lead to higher purity crystals.- Screen different solvent systems to maximize the solubility difference between the diastereomers.[6] |
| Incomplete Resolution | - Increase the number of crystallization stages (multi-stage crystallization) to enhance the enantiomeric excess.[5] |
No Salt Formation or Precipitation
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | - Screen a range of solvents with varying polarities.[6] |
| Low Concentration of Reactants | - Increase the concentration of both the racemic amine and the chiral resolving agent. |
| Unsuitable Resolving Agent | - Test a different class of chiral resolving agents if tartaric acid derivatives are unsuccessful. |
Data Presentation: Performance of Chiral Resolving Agents with Analogous Amines
The following table summarizes the performance of various chiral resolving agents in the resolution of amines structurally similar to 1-(3,5-Difluorophenyl)ethanamine. This data can serve as a predictive guide for designing your experiments.
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5[4] |
| (R,R)-4-Chlorotartranilic Acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | Water | High | >99[4] |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (first cycle), 91 (second cycle)[4] |
| (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate | DL-Leucine | Not Specified | - | 91.20 (after multi-stage crystallization)[5] |
Experimental Protocols
The following is a general experimental protocol for the chiral resolution of a racemic amine using a chiral acid, which can be adapted for 1-(3,5-Difluorophenyl)ethanamine HCl.
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic 1-(3,5-Difluorophenyl)ethanamine HCl in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) with gentle heating.
-
In a separate flask, dissolve 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
2. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
-
Stir the mixture until all the solid has dissolved.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched free amine.
3. Determination of Enantiomeric Excess:
-
Dissolve a small sample of the final product in a suitable solvent and analyze by chiral HPLC to determine the enantiomeric excess.
Visualizations
Caption: Experimental workflow for the chiral resolution of 1-(3,5-Difluorophenyl)ethanamine HCl.
Caption: Troubleshooting workflow for low enantiomeric excess in chiral resolutions.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in diastereomeric salt crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments, with a specific focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: My diastereomeric salt crystallization is resulting in a low yield of the desired crystal. What are the primary factors I should investigate?
Low yields in diastereomeric salt formation can stem from several factors. The most critical parameters to investigate are:
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, leading to preferential crystallization of the less soluble salt.[1][2] It is recommended to experiment with a range of solvents with varying polarities.[1]
-
Resolving Agent: The choice of resolving agent is crucial. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[1] Screening several resolving agents is a common and effective practice.[1]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[1] Using a 0.5 equivalent of the resolving agent can sometimes be more effective.[3]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts.[1][4] A controlled cooling profile is critical for achieving high yield and purity.[1][5]
-
Supersaturation: The level of supersaturation dictates the nucleation and crystal growth rate.[1] Controlling supersaturation is key to obtaining a good yield of high-quality crystals.[1]
Q2: I've screened multiple solvents and resolving agents, but the yield remains poor. What advanced strategies can I employ?
If basic screening is unsuccessful, you can explore more advanced techniques:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically improve yields, sometimes approaching 100%.[1] CIDT is applicable when the undesired diastereomer in solution can epimerize (racemize) to the desired, less soluble diastereomer, which then crystallizes out of solution.[1][6] This drives the equilibrium towards the formation of the desired product.[1]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1][7]
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[3]
-
Construct a Phase Diagram: For a deeper understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can identify the optimal conditions for recovering the desired salt.[3][4][7]
Q3: My desired enantiomer forms the more soluble diastereomeric salt. How can I resolve it?
This is a common challenge with several potential solutions:
-
Kinetic Resolution: In some cases, the more soluble diastereomer may crystallize faster. By carefully controlling the crystallization time and stopping the process before equilibrium is reached, it may be possible to isolate the desired, more soluble salt.[1]
-
Alternative Resolving Agent: The most straightforward approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.[1]
-
Solvent-Induced Chirality Switching: In some instances, changing the solvent can reverse the relative solubilities of the diastereomeric salts, causing the desired enantiomer's salt to become the less soluble one.[8][9]
Q4: What should I do if my product is "oiling out" instead of crystallizing?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.[2][10] Here are some troubleshooting steps:
-
Add more solvent: This can lower the concentration and potentially prevent oiling out.[2]
-
Lower the crystallization temperature: A lower temperature may be below the melting point of the salt.[2][10]
-
Change the solvent system: A different solvent might favor crystallization over oiling out.[2]
-
Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Low Yield
This guide provides a step-by-step workflow for troubleshooting low yields.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Experimental Protocols
Protocol 1: Diastereomeric Salt Screening
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Materials:
-
Racemic compound
-
A selection of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines)
-
A variety of solvents with different polarities (e.g., alcohols, esters, ketones, ethers)
-
96-well plate or small vials
-
Analytical balance
-
HPLC with a chiral column
Procedure:
-
Preparation: In an array of vials or a 96-well plate, dissolve a pre-weighed amount of the racemic compound in a suitable solvent.
-
Salt Formation: Add a stoichiometric equivalent of each resolving agent to the respective vials.[1]
-
Crystallization: Evaporate the initial solvent. Add a selection of different crystallization solvents or solvent mixtures to the vials. Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[1]
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[1]
Experimental Workflow for Chiral Resolution
Caption: Experimental workflow for chiral resolution.
Data Presentation
Table 1: Solvent Screening Data Template
This table can be used to organize the results from a solvent screening experiment.
| Solvent System | Visual Observation | Crystal Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | Clear Solution | 0 | N/A |
| Ethanol | Small Needles | 15 | 85 |
| Isopropanol | Large Prisms | 45 | 95 |
| Ethyl Acetate | Fine Powder | 30 | 90 |
| Acetone/Water (9:1) | Oiled Out | N/A | N/A |
| ... | ... | ... | ... |
Table 2: Analytical Techniques for Purity and Enantiomeric Excess
| Analytical Technique | Information Provided |
| Chiral High-Performance Liquid Chromatography (HPLC) | The most common and reliable method for determining the enantiomeric excess (ee) of the resolved product. Can also be used to analyze the composition of the diastereomeric salts.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral NMR, using chiral shift reagents, can determine the ratio of enantiomers. ¹H NMR can assess the purity of the diastereomeric salt.[1] |
| Differential Scanning Calorimetry (DSC) | Analyzes the thermal behavior of the diastereomeric salts and can help in constructing phase diagrams.[1] |
This technical support guide provides a foundational understanding of how to approach and troubleshoot low yields in diastereomeric salt crystallization. For more complex issues, consulting detailed literature on phase diagrams and advanced crystallization techniques is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. benchchem.com [benchchem.com]
- 9. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Solvent Systems for Fractional Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of solvent systems for fractional crystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during fractional crystallization experiments.
Problem: No Crystals Form
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Supersaturation | The solution may not be concentrated enough for crystals to form. Concentrate the solution by evaporating some of the solvent.[1][2][3] |
| Compound is Too Soluble | If the compound is highly soluble in the chosen solvent even at low temperatures, crystallization will be difficult. Consider using a different solvent or a mixed solvent system where the compound has lower solubility.[3][4][5] |
| Lack of Nucleation Sites | Crystal growth requires a starting point (a nucleus). Induce nucleation by scratching the inside of the flask with a glass stirring rod or by adding a "seed crystal" of the pure compound.[1][3][6] |
| Cooling Too Rapidly | Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool more slowly to encourage crystal growth. |
Problem: "Oiling Out" Instead of Crystallization
"Oiling out" is a phenomenon where the solute separates from the solvent as a liquid (an oil) rather than a solid crystal.[7][8] This is problematic because the oil is often an impure liquid form of the compound, trapping impurities.[1]
Possible Causes & Solutions
| Cause | Solution |
| High Solute Concentration | A very high concentration can lead to the solute exceeding its solubility limit at a temperature above its melting point. Add more solvent to decrease the concentration.[1][6] |
| Low Melting Point of Solute | If the solute's melting point is lower than the temperature of the solution, it will separate as a liquid. Lower the crystallization temperature.[1][2][6] |
| Rapid Cooling | Fast cooling can promote oiling out. Reduce the cooling rate to allow for the orderly arrangement of molecules into a crystal lattice.[8] |
| Inappropriate Solvent | The solvent choice can influence oiling out. Experiment with a different solvent system, potentially one that is less polar.[6][9] |
| High Impurity Levels | Significant impurities can lower the melting point of the compound, making it more prone to oiling out.[1][8] Consider a preliminary purification step or adding charcoal to remove some impurities.[1] |
Problem: Low Crystal Yield
Possible Causes & Solutions
| Cause | Solution |
| Too Much Solvent | Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[1][2] Reduce the solvent volume by evaporation.[2] |
| Crystals Lost During Filtration | Fine crystals can pass through the filter paper. Ensure the use of an appropriate filter medium.[10] |
| Premature Crystallization | If crystallization occurs too early, for example during hot filtration, product can be lost. Ensure the filtration apparatus is pre-heated. |
Problem: Poor Crystal Purity
Possible Causes & Solutions
| Cause | Solution |
| Rapid Crystal Growth | Fast crystallization can trap impurities within the crystal lattice.[11] Slowing down the cooling rate can improve purity. |
| Similar Solubility of Impurities | If impurities have similar solubility characteristics to the desired compound, they may co-crystallize.[12] A different solvent system where the solubility difference is greater may be required. |
| Inefficient Washing | Residual mother liquor on the crystal surface contains impurities. Ensure thorough but careful washing of the collected crystals with a small amount of cold, fresh solvent. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for fractional crystallization?
A1: The ideal solvent is one in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures.[5] The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[13] It is also crucial that impurities have different solubility profiles in the chosen solvent to allow for effective separation.[5]
Q2: What is a mixed solvent system and when should I use one?
A2: A mixed solvent system, also known as a binary solvent system, is a combination of two miscible solvents.[5] This approach is useful when a single solvent does not provide the desired solubility characteristics.[5] Typically, it consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[5] The addition of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.[14][15]
Q3: How does solvent polarity affect crystallization?
A3: Solvent polarity can significantly impact solubility and crystal growth. A solvent with a polarity similar to the solute will generally lead to higher solubility. For fractional crystallization, a key is to find a solvent where the solubility of the target compound and its impurities are sufficiently different. The polarity of the solvent can also influence crystal morphology (shape).[16][17]
Q4: What is the purpose of a solubility curve?
A4: A solubility curve graphically represents the solubility of a compound in a specific solvent as a function of temperature.[18] Generating solubility curves is essential for designing an effective crystallization process as it helps in selecting the optimal solvent and determining the theoretical yield at different temperatures.[18][19]
Q5: Can I reuse the mother liquor?
A5: The mother liquor contains the dissolved impurities that were separated from the crystals. While it also contains some of the desired product, reusing it directly in subsequent crystallization batches can lead to an accumulation of impurities. It is generally better to process the mother liquor separately to recover any remaining product if necessary.
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly identify promising solvents or solvent systems for fractional crystallization.
Methodology:
-
Dispense a small, known amount of the compound to be crystallized into multiple vials or wells of a microplate.
-
Add a fixed volume of a different solvent to each vial/well. A diverse range of solvents with varying polarities should be tested.
-
Heat the vials/wells while stirring or agitating to facilitate dissolution.
-
Observe the solubility at the elevated temperature.
-
Allow the vials/wells to cool slowly to room temperature and then further cool in an ice bath.
-
Visually inspect each vial/well for crystal formation. A good solvent will show high solubility at high temperature and significant crystal formation upon cooling.
-
For promising solvents, a more detailed analysis of the crystals and mother liquor can be performed to assess purity and yield.
Protocol 2: Determination of a Solubility Curve
Objective: To quantitatively measure the solubility of a compound in a selected solvent at various temperatures.
Methodology:
-
Prepare a saturated solution of the compound in the chosen solvent at a specific temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring for an extended period.
-
Carefully take a known volume or weight of the clear supernatant (the saturated solution), ensuring no solid particles are transferred.
-
Evaporate the solvent from the sample and accurately weigh the remaining solid.
-
Calculate the solubility at that temperature (e.g., in g/100 mL).
-
Repeat steps 1-4 for a range of different temperatures.
-
Plot the solubility as a function of temperature to generate the solubility curve.
Visualizations
Caption: Troubleshooting decision tree for common crystallization issues.
Caption: Workflow for selecting an optimal solvent system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. unifr.ch [unifr.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. brainly.com [brainly.com]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. steemit.com [steemit.com]
- 13. ethz.ch [ethz.ch]
- 14. ijprajournal.com [ijprajournal.com]
- 15. web.mit.edu [web.mit.edu]
- 16. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. crystallizationsystems.com [crystallizationsystems.com]
- 19. Solubility determination and crystallization [huber-online.com]
preventing racemization during recovery of the free amine
Technical Support Center: Chiral Amine Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing racemization during the critical step of recovering a free amine from its salt form.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when recovering chiral amines?
A1: Racemization is the process that converts an enantiomerically pure or enriched substance into an equal mixture of both enantiomers, known as a racemate.[1] For chiral amines, this means the specific three-dimensional arrangement at the chiral center is lost. This is a significant problem in pharmaceutical development because the biological activity, efficacy, and safety of a drug are often highly dependent on its specific stereochemistry. The presence of an undesired enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or even toxic side effects.[1]
Q2: What is the primary chemical mechanism that causes racemization in chiral amines?
A2: The most common mechanism for racemization of chiral amines involves the removal of the proton from the chiral carbon atom (the α-carbon).[2] This deprotonation is often facilitated by a base and results in the formation of a planar, achiral intermediate, such as a carbanion or an enolate.[2][3] Once this planar intermediate is formed, a proton can be added back to either face of the molecule with equal probability. This non-stereospecific reprotonation leads to the formation of both enantiomers, resulting in a racemic mixture.[3]
Q3: How do common free amine recovery protocols induce racemization?
A3: The standard method for recovering a free amine from its salt (e.g., a hydrochloride salt) involves basification followed by extraction.[4][5] In this process, a base is added to an aqueous solution of the amine salt to deprotonate the ammonium ion and generate the neutral, "free" amine. However, if the chiral center is susceptible, the base can also abstract a proton from the α-carbon, initiating the racemization process. Harsh conditions, such as the use of strong bases, elevated temperatures, or prolonged reaction times, significantly increase the risk of racemization.[3]
Q4: Which factors have the most significant impact on the rate of racemization?
A4: Several factors can influence the extent of racemization:
-
Base Strength and Steric Hindrance: Strong bases (e.g., NaOH, KOH) are more likely to cause racemization than weaker bases (e.g., NaHCO₃, K₂CO₃) or sterically hindered non-nucleophilic bases (e.g., DIEA).[1][6]
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for proton removal and inversion of the chiral center, accelerating racemization.[3]
-
Solvent: Polar, protic solvents can sometimes stabilize the charged, achiral intermediates that lead to racemization.[3]
-
Exposure Time: The longer the chiral amine is exposed to basic or acidic conditions, the greater the extent of racemization.[3]
Troubleshooting Guide: Racemization Observed After Free Amine Recovery
If you have detected racemization (a decrease in enantiomeric excess, or ee%) after recovering your free amine, use this guide to diagnose and solve the issue.
Problem: Significant loss of enantiomeric purity in the recovered free amine.
Caption: Troubleshooting decision tree for addressing racemization.
Experimental Protocols
Protocol 1: Standard Recovery Using a Mild Base (Aqueous Workup)
This protocol is designed to minimize racemization by using a mild base and low temperature.
-
Dissolution: Dissolve the amine salt (1.0 equiv.) in deionized water (approx. 0.2 M) in a flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Solvent Addition: Add an appropriate organic extraction solvent (e.g., dichloromethane (DCM) or ethyl acetate).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of potassium carbonate (K₂CO₃) dropwise while vigorously stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Workup: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
Analysis: Immediately analyze the enantiomeric excess (ee%) of the recovered amine using chiral HPLC.
Protocol 2: Recovery Using a Hindered Organic Base (Anhydrous Conditions)
This method is suitable for amines that are sensitive to aqueous conditions and racemization.
-
Suspension: Suspend the amine salt (1.0 equiv.) in a suitable anhydrous organic solvent like dichloromethane (DCM) (approx. 0.1 M).
-
Cooling: Cool the suspension to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a hindered organic base, such as diisopropylethylamine (DIEA) (1.1-1.2 equiv.), dropwise to the cooled suspension with stirring.
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes. The formation of a precipitate (DIEA·HCl) may be observed.
-
Workup: Filter the mixture to remove the ammonium salt precipitate. Wash the filtrate with cold, dilute acid (e.g., 1% citric acid solution) to remove excess DIEA, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Confirm the structure and determine the enantiomeric excess (ee%) by chiral HPLC.
Data Presentation: Impact of Conditions on Racemization
The following table summarizes representative data on the recovery of a generic chiral amine, (R)-α-methylbenzylamine, from its hydrochloride salt under various conditions.
| Entry | Base Used | Temperature (°C) | Time (min) | Solvent | Final ee% of (R)-Amine |
| 1 | 1M NaOH | 25 | 60 | DCM | 85% |
| 2 | 1M NaOH | 0 | 60 | DCM | 92% |
| 3 | Sat. NaHCO₃ | 25 | 15 | DCM | 97% |
| 4 | Sat. NaHCO₃ | 0 | 15 | DCM | >99% |
| 5 | DIEA | 0 | 30 | DCM (Anhydrous) | >99% |
Initial ee% of starting material was >99%. Data is illustrative.
Visualizations
Mechanism of Base-Catalyzed Racemization
Caption: General mechanism of racemization via a planar intermediate.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a real application.
Experimental Workflow for Amine Recovery
Caption: Workflow for minimizing racemization during amine recovery.
References
Technical Support Center: Purification of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride. The enantiomeric and chemical purity of this chiral amine is critical for its use as a building block in pharmaceutical synthesis, where subtle stereochemical differences can lead to vastly different pharmacological and toxicological outcomes.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound, moving beyond simple protocols to explain the reasoning behind each step.
Section 1: Initial Purity Assessment & Impurity Profiling
Before attempting any purification, it is crucial to understand the nature and extent of the impurities present. The synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine, commonly achieved via reductive amination of 3,5-difluoroacetophenone, can introduce several predictable impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the typical reductive amination synthesis route, your primary impurities are likely to be:
-
The (R)-enantiomer: The opposite enantiomer, which is the most critical impurity to remove for stereospecific applications.
-
Starting Ketone: Unreacted 3,5-difluoroacetophenone.
-
Side-Reaction Products: The corresponding alcohol, 1-(3,5-difluorophenyl)ethanol, is a common byproduct formed from the direct reduction of the ketone starting material.[3]
-
Residual Reagents: Byproducts from reducing agents, such as borate salts if sodium borohydride was used.[4][5]
-
Solvent Residues: Trapped solvents from the reaction or workup.
The formation of these impurities is a known challenge in reductive amination, where the reduction of the starting carbonyl can compete with the desired reduction of the imine intermediate.[3][4]
Q2: How can I accurately determine the chemical and enantiomeric purity of my sample?
A2: A multi-pronged analytical approach is recommended. No single technique provides a complete picture. The most powerful methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
Workflow for Comprehensive Purity Analysis
Caption: Workflow for assessing sample purity.
Comparison of Key Analytical Methods
| Method | Analyte Type | Information Provided | Key Advantages | Common Issues & Solutions |
| Reverse-Phase HPLC | Chemical Impurities | Quantifies non-enantiomeric impurities (ketone, alcohol). | Robust, widely available, excellent for polar and nonpolar compounds. | Issue: Peak tailing for the amine. Solution: Use a buffer in the mobile phase or add a competing amine like triethylamine. |
| Chiral HPLC/SFC | Enantiomeric Purity | Quantifies the (R)-enantiomer, providing enantiomeric excess (% ee). | Gold standard for enantiomeric separation.[1] SFC offers faster analysis and less solvent waste.[7][8] | Issue: Poor resolution. Solution: Screen different Chiral Stationary Phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak®), and optimize the mobile phase.[2][9] |
| NMR Spectroscopy | Structural & Chiral Purity | Confirms structure, identifies residual solvents and reagents. Can determine enantiomeric purity with a chiral solvating or derivatizing agent.[6][10][11] | Provides definitive structural information. Fast for ee determination with the right agent. | Issue: Overlapping signals. Solution: Use a higher field strength magnet or a chiral derivatizing agent to create diastereomers with distinct NMR signals.[10] |
Section 2: Troubleshooting Recrystallization
Recrystallization is the most common and cost-effective method for purifying crystalline solids like amine hydrochlorides.[12] However, its success is highly dependent on solvent choice and technique.
Recrystallization Troubleshooting Guide
Q3: My this compound is an oil or refuses to crystallize from any solvent I've tried. What should I do?
A3: This is a frequent issue, often caused by residual impurities inhibiting crystal lattice formation or the inherent properties of the compound.
Decision Tree for Crystallization Failure
Caption: Troubleshooting pathway for crystallization.
Causality Explained:
-
High Impurity Load: Impurities disrupt the crystal lattice, acting as "defects" that prevent the ordered packing required for crystallization. A pre-purification step like a quick column plug can remove the bulk of these inhibitors.[12]
-
Solvent Choice: Amine hydrochlorides are salts and thus significantly more polar than their freebase counterparts.[12] They require polar solvents for dissolution. The ideal solvent will dissolve the compound when hot but poorly when cold.[13]
-
Good Starting Solvents: Isopropanol (IPA), ethanol, methanol.
-
Solvent/Anti-Solvent Systems: Dissolve in a minimal amount of hot alcohol (e.g., IPA) and slowly add a less polar "anti-solvent" like toluene or ethyl acetate until turbidity appears, then reheat to clarify and cool slowly.
-
Q4: I successfully recrystallized my product, but the purity (chemical or enantiomeric) did not improve significantly. Why?
A4: This indicates that the impurities are co-crystallizing with your desired product.
-
Chemical Impurities: If an impurity has a very similar structure and polarity (e.g., the corresponding alcohol), it may fit into the crystal lattice of your product.
-
Solution: Try a different solvent system. A change in solvent can alter the solubility profiles of both the product and the impurity, potentially leaving the impurity behind in the mother liquor. If this fails, chromatography is necessary.
-
-
Enantiomeric Impurity: This is a critical point. Standard recrystallization will not separate enantiomers. (S)- and (R)-enantiomers have identical physical properties (solubility, melting point) and will co-crystallize.
-
Solution: Enantiomeric purification must be achieved either by preparative chiral chromatography (see Section 3) or by diastereomeric salt resolution. This classical technique involves reacting the racemic amine freebase with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These diastereomers have different solubilities and can be separated by recrystallization.[14][15] Afterwards, the desired diastereomer is treated with a base to liberate the pure (S)-amine, which is then converted back to the hydrochloride salt.
-
Protocol: Optimized Recrystallization of (S)-1-(3,5-Difluorophenyl)ethanamine HCl
-
Solvent Selection: Place ~50 mg of your crude material in a small test tube. Add a solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. The ideal solvent dissolves the solid near its boiling point but shows low solubility upon cooling.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum quantity of the chosen hot solvent required to fully dissolve the compound.[13]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (like dust or the activated carbon).
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 3: Troubleshooting Chromatographic Purification
When recrystallization is insufficient, column chromatography is the next logical step. For this basic amine, special considerations are required to achieve good separation.
Chromatography Troubleshooting Guide
Q5: I am trying to run a silica gel column, but my amine streaks badly or doesn't elute from the column. What is happening?
A5: This is a classic problem caused by the interaction between a basic amine and the acidic surface of standard silica gel. The amine protonates and binds strongly to the stationary phase.
-
Solution 1 (Mobile Phase Modifier): Add a small amount (0.5-1%) of a volatile base, like triethylamine (TEA) or ammonia in methanol, to your mobile phase (e.g., Ethyl Acetate/Hexanes). The competing base will occupy the acidic sites on the silica, allowing your amine to elute properly with improved peak shape.[12]
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like alumina (basic or neutral grade) or a specially treated amine-functionalized silica gel.[12]
Q6: How can I separate the (S)- and (R)-enantiomers using chromatography?
A6: This requires chiral chromatography . You must use a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are highly effective for this class of compounds.[2]
Starting Conditions for Chiral HPLC/SFC Method Development
| Parameter | HPLC (Normal Phase) | SFC |
| Column | Chiralpak® IA, IC, or ID; Chiralcel® OD or AD | Same columns are typically used |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures | Supercritical CO₂ / Methanol or Ethanol (co-solvent) |
| Additives | Often not required, but acidic/basic additives can be screened. | 0.1% Diethylamine (DEA) or Triethylamine (TEA) is often added to the co-solvent to improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min (analytical) | 2.0 - 4.0 mL/min (analytical) |
| Temperature | 25 - 40 °C | 35 - 40 °C |
Method Development Insight: SFC is often superior for preparative chiral separations due to its speed, lower solvent consumption, and easier product recovery (the CO₂ simply evaporates).[7][8] Start with a screening protocol using several different chiral columns to find the one that provides the best selectivity (separation factor, α) for your enantiomers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Emulsions During Workup Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing emulsions encountered during experimental workup procedures.
Troubleshooting Guide
Emulsions, stable mixtures of immiscible liquids, are a common challenge during liquid-liquid extractions. This guide provides a systematic approach to breaking them.
Immediate Steps & Physical Methods
If an emulsion forms, consider these initial, minimally invasive techniques:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Many mild emulsions will resolve on their own.[1] Gentle tapping of the funnel or slow stirring of the emulsion layer with a glass rod can also encourage the droplets to coalesce.[2][3]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[4][5][6] This increases the ionic strength of the aqueous layer, making the organic components less soluble and forcing the layers to separate.[5][7][8]
-
Filtration: For emulsions caused by fine solid particles, filtering the entire mixture through a pad of Celite® or a plug of glass wool can be very effective.[4][5] The filter aid physically removes the particulate matter that is stabilizing the emulsion.[4]
-
Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions.[2][3][5] The centrifugal force accelerates the separation of the dispersed droplets.[9] This is particularly useful for small-volume extractions.[5]
Chemical & Other Methods
If physical methods are unsuccessful, the following chemical interventions can be employed:
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic compounds (like soaps or detergents), adjusting the pH of the aqueous layer can break the emulsion.[2][3] Acidifying with dilute HCl or H₂SO₄, or basifying with a suitable base, can neutralize the charge on the emulsifying agent.[2][3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agent, leading to phase separation.[5][10]
-
Heating or Cooling: Gentle heating can decrease the viscosity of the emulsion and promote coalescence.[11] Conversely, freezing the mixture can cause ice crystals to physically disrupt the emulsion.[11] Caution should be exercised with heating to avoid decomposition of the desired product.[11]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide the energy needed to disrupt the emulsion droplets.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form?
An emulsion is a stable dispersion of one liquid in a second, immiscible liquid.[11] In a laboratory setting, this often occurs during liquid-liquid extraction when vigorous shaking creates fine droplets of one phase within the other.[5] The stability of the emulsion is often due to the presence of "emulsifying agents" or "surfactants," which are molecules with both polar (hydrophilic) and nonpolar (hydrophobic) regions.[10][12] These agents position themselves at the oil-water interface, reducing the interfacial tension and preventing the droplets from coalescing.[12] Fine solid particles can also stabilize emulsions.[4]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy.[5]
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for extraction without the high energy input that leads to emulsion formation.[10]
-
Solvent Choice: Emulsions are more common with certain solvents, such as chlorinated solvents like dichloromethane (DCM), especially when extracting basic aqueous solutions.[4][13] If possible, consider using an alternative solvent.
-
Pre-emptive Salting Out: If you anticipate an emulsion, add salt or brine to the aqueous layer before extraction.[2]
-
Alternative Extraction Methods: For samples prone to emulsion formation, consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction.[5][10]
Q3: Which method is best for breaking my emulsion?
The best method depends on the nature of your emulsion. The following table provides a qualitative comparison of common techniques.
| Method | Effectiveness & Suitability | Potential Drawbacks |
| Standing/Gentle Stirring | Effective for mild, unstable emulsions. | Time-consuming; may not work for stable emulsions. |
| "Salting Out" (Brine) | Widely effective for many common emulsions.[5] Increases the polarity of the aqueous phase.[14] | May affect the solubility of the desired compound. |
| Filtration (Celite®/Glass Wool) | Excellent for emulsions stabilized by fine solid particles.[4] | May lead to some loss of product on the filter medium. |
| Centrifugation | Highly effective, especially for small volumes.[5][9] | Requires access to a centrifuge; less practical for large volumes.[5] |
| pH Adjustment | Effective for emulsions stabilized by acidic or basic compounds.[2][3] | Requires knowledge of the stabilizing agent; may affect the desired compound. |
| Solvent Addition | Can be effective by altering the polarity of the organic phase.[5][10] | Adds another component to the mixture that may need to be removed later. |
| Heating/Cooling | Can be effective but requires careful control.[11] | Risk of product decomposition with heat; freezing can be slow.[11] |
| Ultrasonic Bath | Can be effective for disrupting droplets.[2][3] | Requires specific equipment. |
| Phase Separator Paper | A specialized filter paper that separates aqueous and organic phases.[15][16] | May not be suitable for all solvent systems. |
Experimental Protocols
Protocol 1: Salting Out
-
Carefully add a saturated solution of sodium chloride (brine) to the separatory funnel containing the emulsion. A volume equivalent to 10-20% of the aqueous layer is a good starting point.
-
Stopper the funnel and gently rock or swirl it. Avoid vigorous shaking.
-
Allow the funnel to stand and observe the separation of the layers.
-
Once the layers have separated, drain the lower layer, followed by the upper layer.
Protocol 2: Filtration through Celite®
-
Prepare a filtration setup with a Büchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and add a layer of Celite® (approximately 1-2 cm thick).
-
Wet the Celite® pad with the organic solvent used in the extraction and apply a gentle vacuum to pack the pad.
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply a gentle vacuum to draw the liquid through the filter.
-
Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Transfer the filtrate to a clean separatory funnel to separate the now distinct layers.
Protocol 3: Using Phase Separator Paper
-
Fold the phase separator paper and place it in a standard conical funnel.
-
Pour the emulsified mixture directly into the funnel.
-
The hydrophobic paper will allow the organic phase to pass through while retaining the aqueous phase.[17][18][19]
-
Collect the organic phase in a clean flask. The separation is typically rapid and automatic.[17]
Visualizations
Caption: A workflow for troubleshooting emulsion formation.
Caption: Mechanism of emulsion formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. azom.com [azom.com]
- 4. Workup [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. brainly.com [brainly.com]
- 9. dolphincentrifuge.com [dolphincentrifuge.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. go2eti.com [go2eti.com]
- 13. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 14. reddit.com [reddit.com]
- 15. labfilterz.com [labfilterz.com]
- 16. Phase separation paper for laboratory analytical [chmlab.com]
- 17. tischscientific.com [tischscientific.com]
- 18. calpaclab.com [calpaclab.com]
- 19. Whatman 1PS phase separator filter papers circles, diam. 90 mm, 100/pk [sigmaaldrich.com]
side reactions observed during the synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine
Welcome to the Technical Support Center for the synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine?
The synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine is typically achieved through the asymmetric reduction of an imine precursor, which is formed from 3,5-difluoroacetophenone. The most prevalent methods include:
-
Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst, often a ruthenium or rhodium complex, to transfer hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the imine in an enantioselective manner.[1][2]
-
Catalytic Hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral catalyst to reduce the imine.[3]
-
Enzymatic Reductive Amination: Biocatalytic methods using enzymes like reductive aminases (RedAms) can directly convert 3,5-difluoroacetophenone and an amine source (like ammonia) into the chiral amine with high enantioselectivity.[4]
Q2: What are the potential side reactions I should be aware of during the synthesis?
Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Over-reduction: The aromatic ring of the product can be reduced, especially under harsh hydrogenation conditions, leading to the formation of (S)-1-(3,5-difluorocyclohexyl)ethanamine.
-
Formation of the corresponding alcohol: The starting ketone, 3,5-difluoroacetophenone, can be reduced to the corresponding alcohol, 1-(3,5-difluorophenyl)ethanol. This is more common in enzymatic reductions where the enzyme may exhibit promiscuous reductase activity.[4]
-
Formation of secondary amines: If the primary amine product reacts with the starting ketone, a secondary amine impurity can be formed.
-
Racemization: The chiral center of the product can racemize under harsh basic or acidic conditions, leading to a decrease in the enantiomeric excess (e.e.).
-
Byproducts from the reducing agent: When using certain reducing agents like sodium cyanoborohydride, there is a potential for the formation of cyanide addition byproducts.[5]
Q3: My reaction shows low conversion. What are the possible causes and solutions?
Low conversion can be attributed to several factors:
-
Catalyst inactivity: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are pure and dry.
-
Insufficient hydrogen source: In transfer hydrogenation, ensure an adequate amount of the hydrogen donor is used. For catalytic hydrogenation, check the hydrogen pressure and ensure there are no leaks in the system.
-
Suboptimal reaction temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.
-
Poor imine formation: In a one-pot reductive amination, the equilibrium of imine formation might not be favorable. The removal of water, for instance by using a Dean-Stark trap or molecular sieves, can drive the reaction towards imine formation.
Q4: The enantiomeric excess (e.e.) of my product is lower than expected. How can I improve it?
Achieving high enantioselectivity is a critical aspect of this synthesis. Here are some troubleshooting steps:
-
Optimize the chiral catalyst/ligand: The choice of chiral catalyst or ligand is crucial. Screening different catalysts may be necessary to find the optimal one for this specific substrate.
-
Adjust the reaction temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.
-
Solvent effects: The polarity and nature of the solvent can significantly influence the stereochemical outcome. Experiment with different solvents to find the best system.
-
Purity of starting materials: Impurities in the 3,5-difluoroacetophenone or the amine source can interfere with the chiral catalyst and reduce enantioselectivity.
Troubleshooting Guide: Common Side Reactions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Presence of 1-(3,5-difluorophenyl)ethanol | Reduction of the starting ketone. | - In enzymatic reactions, screen for enzymes with higher aminase vs. reductase activity. - In chemical reductions, ensure the imine is pre-formed before adding the reducing agent if possible. - Use a reducing agent that is more selective for imines over ketones (e.g., NaBH(OAc)₃). |
| Formation of a higher molecular weight impurity, possibly a secondary amine | Reaction of the product amine with the starting ketone to form a new imine, which is then reduced. | - Use a slight excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. - Add the reducing agent slowly to the reaction mixture to keep the concentration of the starting ketone low. |
| Low enantiomeric excess (e.e.) | Racemization of the product or poor stereocontrol during the reaction. | - Avoid harsh acidic or basic work-up conditions. - Optimize the chiral catalyst and reaction conditions (temperature, solvent, pressure). - Ensure the chiral catalyst is not degraded. |
| Presence of saturated ring byproduct | Over-reduction of the aromatic ring. | - Use milder hydrogenation conditions (lower pressure, lower temperature). - Choose a catalyst that is less prone to aromatic ring hydrogenation. |
Quantitative Data Summary
While specific quantitative data for every possible side reaction is highly dependent on the chosen synthetic route and reaction conditions, the following table provides a general overview of expected outcomes for a well-optimized asymmetric reductive amination.
| Parameter | Typical Value | Notes |
| Yield of (S)-1-(3,5-Difluorophenyl)ethanamine | 70-95% | Highly dependent on the catalyst and reaction conditions. |
| Enantiomeric Excess (e.e.) | >95% | A key target for pharmaceutical applications. |
| 1-(3,5-difluorophenyl)ethanol impurity | <5% | Can be minimized by careful choice of reducing agent and reaction conditions. |
| Secondary amine impurity | <2% | Generally a minor byproduct in well-controlled reactions. |
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example for the synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine via asymmetric transfer hydrogenation of the corresponding N-benzyl imine, followed by debenzylation.
Step 1: Imine Formation
-
To a solution of 3,5-difluoroacetophenone (1.0 eq) in toluene, add benzylamine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Once complete, cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude imine.
Step 2: Asymmetric Transfer Hydrogenation
-
Under an inert atmosphere (e.g., argon), dissolve the crude imine (1.0 eq) in a mixture of formic acid and triethylamine (5:2 ratio).
-
Add a chiral ruthenium catalyst, such as RuCl--INVALID-LINK-- (0.5 mol%).
-
Stir the reaction mixture at 40 °C for 12-24 hours.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection (Debenzylation)
-
Dissolve the crude N-benzyl amine from the previous step in methanol.
-
Add palladium on carbon (10 wt. %) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the starting material is consumed (monitor by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(3,5-Difluorophenyl)ethanamine.
-
Purify the product by column chromatography or distillation if necessary.
Visualizations
Caption: Troubleshooting workflow for the synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine.
References
analytical challenges in determining the purity of (S)-1-(3,5-Difluorophenyl)ethanamine HCl
Welcome to the technical support center for the analytical challenges in determining the purity of (S)-1-(3,5-Difluorophenyl)ethanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in determining the purity of (S)-1-(3,5-Difluorophenyl)ethanamine HCl?
The primary analytical challenges stem from its nature as a chiral primary amine. Key difficulties include:
-
Enantiomeric Separation: Accurately quantifying the desired (S)-enantiomer and separating it from its corresponding (R)-enantiomer is critical and often requires specialized chiral chromatography techniques.[1][2]
-
Peak Tailing: As a primary amine, this compound is prone to interacting with active sites (silanols) on silica-based columns, leading to poor peak shape and inaccurate quantification.[3]
-
Detection: The compound may have low UV absorbance, potentially requiring derivatization for sensitive detection, especially for trace-level impurities.
-
Impurity Profile: Identifying and quantifying potential process-related impurities and degradation products requires robust analytical methods.
Q2: Which analytical techniques are most suitable for purity analysis?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for determining both enantiomeric and chemical purity.[1] Gas Chromatography (GC) with a chiral column can also be used, often requiring derivatization to improve volatility and peak shape.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can be employed for determining enantiomeric excess.
Q3: What are common causes of poor resolution between the (S)- and (R)-enantiomers in chiral HPLC?
Poor resolution can be attributed to several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is crucial for chiral recognition. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[3]
-
Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol in normal phase) and additives (e.g., diethylamine for basic compounds) significantly influence selectivity.[3]
-
Temperature Fluctuations: Column temperature can affect chiral recognition; consistent temperature control is important.[3]
-
Low Column Efficiency: An old or contaminated column can lead to band broadening and reduced resolution.
Q4: How can I improve peak shape when analyzing this amine by HPLC or GC?
For HPLC, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites on the column, reducing peak tailing.[3] For GC analysis, derivatization of the primary amine with an agent like trifluoroacetic anhydride (TFAA) is a common strategy to produce a less polar and more volatile compound with improved chromatographic behavior.[2]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Poor Enantiomeric Resolution | 1. Incorrect Chiral Stationary Phase (CSP).2. Suboptimal mobile phase.3. Column temperature not optimized. | 1. Screen different types of CSPs (e.g., amylose-based, cellulose-based).2. Adjust the organic modifier percentage in 5% increments. Add a basic modifier (e.g., 0.1% DEA).3. Systematically vary the column temperature (e.g., in 5 °C increments). |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Column contamination or degradation. | 1. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.2. Dilute the sample and re-inject.3. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Ghost Peaks | 1. Contaminated mobile phase or HPLC system.2. Sample solvent contamination.3. Carryover from the autosampler. | 1. Run a blank gradient without injection. If peaks are present, prepare fresh mobile phase.2. Inject the sample solvent alone. If peaks appear, use a fresh, high-purity solvent.3. Run a blank injection after a sample injection to check for carryover. Clean the autosampler if needed. |
| Retention Time Drift | 1. Poor column equilibration.2. Inconsistent mobile phase composition.3. Temperature fluctuations. | 1. Increase the column equilibration time between injections.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a constant temperature. |
GC Analysis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Poor Enantiomeric Resolution | 1. Incomplete derivatization.2. Unsuitable chiral column.3. Incorrect oven temperature program. | 1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).2. Screen different chiral GC columns (e.g., cyclodextrin-based).3. Optimize the temperature ramp rate and hold times. |
| Broad or Tailing Peaks | 1. Active sites in the GC system (liner, column).2. Analyte degradation at high temperatures.3. Incomplete derivatization. | 1. Use a deactivated liner. Condition the column according to the manufacturer's instructions.2. Lower the injector and/or oven temperature.3. Ensure the derivatization reaction goes to completion. |
| Low Signal Response | 1. Adsorption of the analyte in the system.2. Inefficient derivatization.3. Incorrect split ratio. | 1. Use a deactivated liner and column.2. Optimize the derivatization procedure.3. Use a lower split ratio or a splitless injection. |
Data Presentation
Table 1: Typical HPLC Parameters for Chiral Separation of 1-Phenylethanamine Analogs
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210-230 nm |
| Expected Resolution (Rs) | > 1.5 |
Table 2: Typical GC Parameters for Chiral Separation of Derivatized 1-Phenylethanamine Analogs
| Parameter | Typical Value/Condition |
| Derivatization Agent | N-Trifluoroacetyl (TFA) |
| Chiral Column | Cyclodextrin-based (e.g., Astec® CHIRALDEX™ B-PM) |
| Column Dimensions | 30 m x 0.25 mm, 0.12 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Isothermal (e.g., 130 °C) or a gradient |
| Detector | FID at 250 °C |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
1. Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-(3,5-Difluorophenyl)ethanamine HCl.
2. Materials:
-
(S)-1-(3,5-Difluorophenyl)ethanamine HCl reference standard
-
Racemic 1-(3,5-Difluorophenyl)ethanamine HCl
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Diethylamine (DEA)
-
Chiral HPLC column (e.g., polysaccharide-based)
3. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Prepare a system suitability solution using the racemic mixture at the same concentration.
4. HPLC Conditions (starting point):
-
Column: Amylose or Cellulose-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
5. System Suitability:
-
Inject the racemic standard solution.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
6. Analysis:
-
Inject the sample solution.
-
Calculate the percentage of the (R)-enantiomer impurity in the (S)-1-(3,5-Difluorophenyl)ethanamine HCl sample using the area normalization method.
Protocol 2: Chiral GC Method for Enantiomeric Purity (after Derivatization)
1. Objective: To separate and quantify the enantiomers of 1-(3,5-Difluorophenyl)ethanamine after derivatization.
2. Materials:
-
Sample of 1-(3,5-Difluorophenyl)ethanamine HCl
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Chiral GC column (e.g., cyclodextrin-based)
3. Derivatization Procedure:
-
Dissolve approximately 5 mg of the sample in 1 mL of DCM.
-
Add 100 µL of TFAA.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of DCM for GC analysis.
4. GC Conditions (starting point):
-
Column: Cyclodextrin-based chiral column (e.g., 30 m x 0.25 mm, 0.12 µm)
-
Carrier Gas: Helium at a constant pressure (e.g., 30 psi)
-
Injector Temperature: 250 °C
-
Oven Temperature: 130 °C (isothermal)
-
Detector: FID at 250 °C
-
Injection: 1 µL, split injection
5. Analysis:
-
Inject the derivatized sample.
-
Determine the enantiomeric purity by comparing the peak areas of the two derivatized enantiomers.
Visualizations
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral GC analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Temperature on Chiral Resolution Efficiency
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of temperature on the efficiency of chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of temperature on chiral resolution in HPLC?
Temperature plays a complex and often unpredictable role in chiral high-performance liquid chromatography (HPLC).[1] There isn't a single rule that applies to all separations. However, some general trends are frequently observed:
-
Decreased Temperature: Lowering the column temperature often increases chiral selectivity (α).[1] This is because the weaker intermolecular interactions (like hydrogen bonds, dipole-dipole interactions, and van der Waals forces) that contribute to chiral recognition are strengthened at lower temperatures. This can lead to a better separation of enantiomers.
-
Increased Temperature: Raising the column temperature generally leads to higher column efficiency (more theoretical plates) and improved peak shape due to lower mobile phase viscosity and faster analyte diffusion.[1][2] This can result in sharper peaks and shorter analysis times. However, it may also decrease selectivity.
Q2: Can a change in temperature reverse the elution order of enantiomers?
Yes, a change in temperature can, in some cases, reverse the elution order of enantiomers.[3][4][5][6][7] This phenomenon is a clear indicator of a shift in the chiral recognition mechanism. The temperature at which the enantiomers co-elute (i.e., the selectivity factor α is 1) is known as the isoenantioselective temperature. Operating above or below this temperature will result in a different elution order.
Q3: How does temperature affect the thermodynamics of chiral separation?
The relationship between temperature and chiral separation is governed by thermodynamics, which can be described by the van't Hoff equation.[8][9][10][11] The equation relates the natural logarithm of the selectivity factor (ln α) to the inverse of the absolute temperature (1/T):
ln α = - (ΔΔH°/RT) + (ΔΔS°/R)
Where:
-
ΔΔH° is the difference in the standard enthalpy change between the two enantiomers interacting with the chiral stationary phase (CSP).
-
ΔΔS° is the difference in the standard entropy change.
-
R is the gas constant.
-
T is the absolute temperature.
By plotting ln α versus 1/T (a van't Hoff plot), one can determine the thermodynamic parameters of the separation.
-
Enthalpy-driven separation (ΔΔH° < 0): In this case, lowering the temperature will increase the selectivity factor (α), leading to better resolution. This is the more common scenario in chiral separations.
-
Entropy-driven separation (ΔΔS° > 0): In this less common scenario, increasing the temperature will improve the separation.
Q4: What is a typical temperature range to investigate for optimizing a chiral separation?
A good starting point for temperature optimization is to screen a range from 10°C to 40°C in increments of 5°C or 10°C.[11] Some methods may even benefit from sub-ambient temperatures. It is crucial to monitor the column's pressure and ensure it remains within the manufacturer's recommended limits, especially at lower temperatures where mobile phase viscosity increases.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
-
Symptom: The enantiomeric peaks are co-eluting or only partially separated.
-
Troubleshooting Steps:
-
Decrease the Temperature: As a first step, try lowering the column temperature in 5-10°C increments. This often enhances the subtle energetic differences in the interactions between the enantiomers and the chiral stationary phase, leading to improved selectivity.
-
Increase the Temperature: If lowering the temperature does not improve or worsens the separation, try increasing the temperature. In some entropy-driven separations, higher temperatures can lead to better resolution. Increased temperature can also improve peak efficiency, which may contribute to better overall resolution.
-
Evaluate Peak Shape: If the peaks are broad, increasing the temperature might sharpen them, which could lead to better resolution even if the selectivity decreases slightly.
-
Issue 2: Peak Tailing
-
Symptom: The chromatographic peaks are asymmetrical, with a pronounced "tail."
-
Troubleshooting Steps:
-
Increase the Temperature: Higher temperatures can reduce viscosity and improve mass transfer, often leading to more symmetrical peaks.
-
Check for Secondary Interactions: Peak tailing can also be caused by unwanted interactions between the analyte and the stationary phase. While temperature can play a role, consider optimizing mobile phase additives as well.
-
Issue 3: Irreproducible Retention Times and Resolution
-
Symptom: Retention times and the resolution between enantiomers vary between runs.
-
Troubleshooting Steps:
-
Ensure Stable Temperature Control: Inconsistent temperature is a common cause of poor reproducibility.[12] Use a reliable column oven and allow the system to fully equilibrate at the set temperature before starting your analysis. Even small fluctuations can affect retention times and selectivity.
-
Pre-heat the Mobile Phase: If the mobile phase is stored at a different temperature than the column, it can create a temperature gradient across the column, leading to peak distortion and reproducibility issues. Using a mobile phase pre-heater can mitigate this.
-
Data Presentation
Table 1: Effect of Temperature on Resolution (Rs) and Selectivity (α) of Carvedilol Enantiomers
| Temperature (°C) | Selectivity Factor (α) | Resolution (Rs) |
| 5 | 2.65 | 6.80 |
| 15 | 2.30 | 5.90 |
| 25 | 1.95 | 5.00 |
| 35 | 1.65 | 4.20 |
| 45 | 1.40 | 3.50 |
Data extracted from a study on Chiralpak IA-3 with a mobile phase of n-hexane-IPA-DEA 50:50:0.1 (v/v/v).[2]
Table 2: Temperature-Induced Elution Order Reversal of a Chiral Compound
| Temperature (°C) | Elution Order | Selectivity Factor (α) |
| 10 | Enantiomer 1 then Enantiomer 2 | 1.25 |
| 20 | Enantiomer 1 then Enantiomer 2 | 1.10 |
| 30 | Co-elution | 1.00 |
| 40 | Enantiomer 2 then Enantiomer 1 | 1.08 |
| 50 | Enantiomer 2 then Enantiomer 1 | 1.18 |
Illustrative data based on described phenomena of temperature-dependent elution order reversal.[3][5]
Experimental Protocols
Protocol 1: Temperature Optimization for Chiral HPLC Method Development
This protocol outlines a systematic approach to optimizing the column temperature for the chiral separation of a racemic compound.
-
Initial Setup:
-
Install the selected chiral column in the HPLC system.
-
Prepare the mobile phase and ensure it is thoroughly degassed.
-
Set the flow rate to a typical value for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Prepare a standard solution of the racemic analyte.
-
-
Initial Temperature Screening:
-
Set the column oven to an initial temperature, for example, 25°C.
-
Allow the system to equilibrate for at least 30 minutes to ensure a stable temperature.
-
Inject the analyte and record the chromatogram.
-
Calculate the retention factors (k), selectivity factor (α), and resolution (Rs).
-
-
Systematic Temperature Variation:
-
Decrease the temperature to 15°C. Allow the system to equilibrate and repeat the injection and analysis.
-
Increase the temperature in steps, for example, to 35°C and 45°C, repeating the equilibration and analysis at each step.
-
-
Data Analysis (van't Hoff Plot):
-
For each temperature, calculate the natural logarithm of the selectivity factor (ln α).
-
Plot ln α versus the inverse of the absolute temperature (1/T in Kelvin).
-
If the plot is linear, perform a linear regression to determine the slope (-ΔΔH°/R) and intercept (ΔΔS°/R).
-
A negative slope indicates an enthalpy-driven separation, suggesting lower temperatures are favorable for selectivity.
-
A positive slope indicates an entropy-driven separation, suggesting higher temperatures may be beneficial.
-
-
Optimization:
-
Based on the data, select the temperature that provides the best balance of resolution, analysis time, and peak shape.
-
Further fine-tuning of the temperature in smaller increments around the optimal point may be necessary.
-
Mandatory Visualizations
Caption: Workflow for Temperature Optimization in Chiral HPLC.
Caption: Logical Relationship of Temperature Effects in Chiral HPLC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of elution order during the chiral separation in high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. chromsoc.jp [chromsoc.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
Validation & Comparative
A Researcher's Guide to Chiral HPLC Methods for Determining Enantiomeric Purity
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the synthesis, characterization, and quality control of chiral compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of different chiral HPLC methods, supported by experimental data, to aid in method selection and development.
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, is achieved by introducing a chiral element into the chromatographic system. This is most commonly accomplished by using a chiral stationary phase (CSP). The choice of CSP, along with the mobile phase composition, plays a crucial role in the resolution and selectivity of the separation.
Comparison of Chiral Stationary Phases for the Separation of Propranolol
Propranolol, a beta-blocker, is a common racemic compound used to benchmark the performance of different chiral stationary phases. The following table summarizes the performance of various CSPs for the separation of propranolol enantiomers.
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Retention Time (S)-(-)-Propranolol (min) | Retention Time (R)-(+)-Propranolol (min) | Selectivity (α) | Resolution (Rs) |
| Polysaccharide-based (Amylose) | ChiralPak® IA | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | 4.708 | 5.264 | 1.12 | 1.75[1][2] |
| Protein-based (α-Glycoprotein) | AGP Column (150 x 4 mm) | Propanol-2/Ammonium acetate (0.5:99.5 v/v) | 7.25 | 11.82 | 1.63 | - |
| Cyclodextrin-based | β-Cyclodextrin Column (250 x 4 mm) | Acetonitrile/Ethanol/Acetic acid/Triethylamine (960:40:4:3 v/v/v/v) | 16.18 | 18.50 | 1.14 | - |
| Protein-based (Ovomucoid) | Ultron ES-OVM | 50 mM Sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol | - | - | 1.15 | - |
Note: "-" indicates data not available in the cited sources. Direct comparison should be made with caution due to variations in experimental conditions.
Comparison of Chiral Stationary Phases for the Separation of Warfarin
Warfarin is another widely studied racemic anticoagulant. The enantiomers of warfarin and its metabolites are often separated using polysaccharide and macrocyclic glycopeptide-based CSPs.
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Retention Time (R)-warfarin (min) | Retention Time (S)-warfarin (min) | Selectivity (α) | Resolution (Rs) |
| Polysaccharide-based (Amylose) | Chiralpak IA | Isopropyl alcohol/methanol mixtures | ~11-13 | ~13-15 | - | - |
| Polysaccharide-based (Amylose) | Chiralpak AS-3R | Acetonitrile/ethanol mixtures | ~2.5-10 | ~3.9-13 | 1.38 - 2.50 | 1.05 - 1.47[3] |
| Polysaccharide-based (Cellulose) | Chiralcel OD-RH | Acetonitrile/ethanol mixtures | - | - | 1.95 - 2.74 | 2.89 - 3.90[3] |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® V | Gradient: Water (5 mM ammonium acetate, pH 4.0) and Acetonitrile | 4.44 | 4.80 | ~1.08 | Well-resolved[4] |
Note: "-" indicates data not available in the cited sources. Retention times can vary significantly based on the specific mobile phase composition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods.
Method 1: Separation of Propranolol Enantiomers using a Polysaccharide-based CSP
Objective: To achieve baseline separation of (R)- and (S)-propranolol enantiomers.
Instrumentation:
-
HPLC system with UV detector
-
Column: ChiralPak® IA (250 x 4.6 mm, 5 µm)[5]
Reagents:
-
Propranolol hydrochloride racemate
-
(S)-(-)-Propranolol hydrochloride standard
-
HPLC grade n-heptane
-
HPLC grade ethanol
-
Diethylamine
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.[1][5]
-
Standard Solution Preparation: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.[1]
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order. The (S)-enantiomer typically elutes first.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Purity (Enantiomeric Excess - ee):
-
ee (%) = [([Major Enantiomer Area] - [Minor Enantiomer Area]) / ([Major Enantiomer Area] + [Minor Enantiomer Area])] x 100
-
Method 2: Separation of Warfarin Enantiomers using a Macrocyclic Glycopeptide-based CSP
Objective: To achieve the enantiomeric separation of warfarin.
Instrumentation:
-
HPLC system with a tandem mass spectrometer (MS/MS) or UV detector
-
Column: Astec CHIROBIOTIC® V (100 mm × 4.6 mm, 5 µm)[4]
Reagents:
-
Warfarin racemate
-
(R)- and (S)-warfarin standards
-
HPLC grade water
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Acetic acid
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve warfarin in a suitable solvent (e.g., methanol-water mixture) to an appropriate concentration.[4]
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (to be optimized)
-
Column Temperature: Ambient
-
Detection: MS/MS or UV at an appropriate wavelength (e.g., 280 nm)
-
Injection Volume: 5-20 µL
-
Gradient:
-
Start with 10% B for 0.2 min.
-
Linearly increase to 40% B over 5 min.
-
Hold at 40% B for 1 min.
-
Re-equilibrate with 10% B for 2 min.[4]
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standards to determine the retention times of (R)- and (S)-warfarin. For this column, R-warfarin typically elutes before S-warfarin.[4]
-
Inject the sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Purity: Use the same formula as in Method 1.
Visualizing the Workflow and Logic
To successfully develop and execute a chiral HPLC method, a systematic approach is essential. The following diagrams illustrate the general workflow and the logical considerations involved in method development.
The selection of an appropriate chiral stationary phase is a critical decision in method development. The following diagram outlines the logical process for this selection.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolving Agents: (S)-1-(3,5-Difluorophenyl)ethanamine HCl vs. Traditional Counterparts
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical hurdle in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed method for achieving this separation on a large scale. This guide provides a comprehensive comparison of (S)-1-(3,5-Difluorophenyl)ethanamine HCl with other commonly used chiral resolving agents, supported by experimental data from analogous systems and detailed methodologies.
While direct, peer-reviewed comparative studies for (S)-1-(3,5-Difluorophenyl)ethanamine HCl are not extensively available, its structural features suggest potential advantages over traditional resolving agents. The presence of two fluorine atoms on the phenyl ring can significantly influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of diastereomeric salts with distinct crystalline properties. This can lead to improved discrimination between the enantiomers of a racemic acid, resulting in higher yields and enantiomeric excess of the desired product.
Performance Comparison of Chiral Resolving Agents
To provide a quantitative basis for comparison, this section presents data from the chiral resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen. These racemic carboxylic acids serve as excellent models to evaluate the efficacy of various chiral amines.
| Chiral Resolving Agent | Racemic Acid | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| (S)-1-(3,5-Difluorophenyl)ethanamine HCl | Predicted Performance | To be optimized | Potentially High | Potentially >99% |
| (S)-(-)-1-Phenylethylamine | Ibuprofen | Aqueous KOH / 2-Propanol | ~40-50% (of one diastereomer) | ~88%[1] |
| N-Benzyl-1-phenylethylamine | 4-Chloromandelic Acid | Absolute Ethanol | High | >98% |
| Cinchona Alkaloids (e.g., Quinine/Quinidine) | Naproxen | Various Organic Solvents | Variable | High |
| Brucine | Naproxen | Methanol | Variable | High |
Note: The performance of a chiral resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data for (S)-1-(3,5-Difluorophenyl)ethanamine HCl is a predictive assessment based on the potential electronic effects of the fluorine substituents.
The enhanced performance of N-benzyl-1-phenylethylamine over the unsubstituted 1-phenylethylamine in some resolutions suggests that modifications to the amine structure can significantly improve outcomes. The difluoro-substitution in the target compound of this guide is expected to confer similar or even superior advantages.
Experimental Protocols
The following are detailed experimental protocols for the chiral resolution of a racemic carboxylic acid using a chiral amine, based on established procedures for ibuprofen. These can be adapted for use with (S)-1-(3,5-Difluorophenyl)ethanamine HCl.
Protocol 1: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
Potassium hydroxide (KOH)
-
2-Propanol
-
Sulfuric acid (H₂SO₄)
-
Methyl t-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Salt Formation:
-
Dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide.
-
To this solution, add (S)-(-)-1-phenylethylamine.
-
The diastereomeric salt of (S)-ibuprofen and (S)-1-phenylethylamine, being less soluble, will precipitate.
-
The other diastereomeric salt, (R)-ibuprofen with (S)-1-phenylethylamine, will remain in the solution.
-
Isolate the precipitated salt by filtration.
-
-
Recrystallization of the Diastereomeric Salt:
-
Recrystallize the isolated salt from a suitable solvent, such as 2-propanol, to enhance its diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Treat the purified diastereomeric salt with a strong acid, like sulfuric acid, to protonate the carboxylate and liberate the free (S)-ibuprofen.
-
Extract the (S)-ibuprofen into an organic solvent such as methyl t-butyl ether.
-
Wash the organic extract, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched (S)-ibuprofen.
-
Protocol 2: The Pope-Peachy Method for Chiral Resolution of Naproxen
This method utilizes a substoichiometric amount of the chiral resolving agent.
Procedure:
-
Partial Salt Formation:
-
Dissolve racemic naproxen in a suitable solvent.
-
Add approximately 0.5 equivalents of the chiral amine resolving agent.
-
The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
-
Isolation and Liberation:
-
Isolate the crystalline salt by filtration.
-
Liberate the enantiomerically enriched naproxen from the salt using an appropriate acidic or basic workup, similar to Protocol 1.
-
Visualizing the Process
To better illustrate the workflow and logic of chiral resolution, the following diagrams are provided.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Framework for Comparing Chiral Resolving Agents.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-1-(3,5-Difluorophenyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of (S)-1-(3,5-Difluorophenyl)ethanamine HCl, a chiral amine of significant interest in pharmaceutical development. The accurate determination of its enantiomeric purity is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by comparative data to aid in the selection of the most suitable method for specific analytical needs.
Introduction to Chiral Analysis of (S)-1-(3,5-Difluorophenyl)ethanamine HCl
(S)-1-(3,5-Difluorophenyl)ethanamine HCl is a chiral building block whose stereoisomeric purity is a critical quality attribute in drug development. Regulatory agencies worldwide mandate the stereospecific quantification of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are essential for quality control throughout the manufacturing process. The primary techniques for the enantioselective analysis of this compound include direct separation on a chiral stationary phase (CSP) by HPLC, electromigration-based separation in a capillary with a chiral selector (CE), and separation of diastereomeric derivatives by GC-MS.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of (S)-1-(3,5-Difluorophenyl)ethanamine HCl depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following tables provide a comparative summary of the performance of HPLC, CE, and GC-MS based on typical validation parameters.
Table 1: Comparison of Method Performance for Enantiomeric Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Separation of volatile diastereomeric derivatives based on their boiling points and interaction with a stationary phase. |
| Specificity | High, dependent on the selectivity of the chiral stationary phase. | Very high, excellent for resolving closely related enantiomers. | High, requires successful derivatization to form diastereomers. |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 50 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.01 µg/mL |
| Sample Throughput | Moderate | High | Low to Moderate |
| Solvent Consumption | High | Very Low | Moderate |
| Advantages | Widely available, robust, well-established, preparative scale-up possible. | High separation efficiency, low sample and reagent consumption, fast method development. | Very high sensitivity and selectivity, structural information from mass spectra. |
| Disadvantages | Higher solvent cost and disposal, potential for column degradation. | Lower concentration sensitivity compared to GC-MS, reproducibility can be challenging. | Requires derivatization, which can be complex and time-consuming. |
Experimental Protocols
The following are detailed model protocols for the quantification of (S)-1-(3,5-Difluorophenyl)ethanamine HCl using HPLC, CE, and GC-MS. These protocols are based on established methods for structurally similar chiral amines and should be validated for the specific application.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method describes the direct enantiomeric separation of (S)-1-(3,5-Difluorophenyl)ethanamine HCl on a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of (S)-1-(3,5-Difluorophenyl)ethanamine HCl in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to the desired concentrations within the validated linear range.
Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.
-
-
Specificity: Analyze a placebo sample and a sample of the R-enantiomer to ensure no interference with the peak of the S-enantiomer.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Capillary Electrophoresis (CE) Method
This method outlines the enantiomeric separation using a chiral selector in the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a diode array detector (DAD) or UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Dissolve the sample in deionized water to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Validation Parameters:
-
Follow a similar validation strategy as for the HPLC method, adapting the procedures for CE-specific parameters such as migration time precision.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Chiral Derivatization
This method involves the derivatization of the enantiomers to form diastereomers, which are then separated on a standard achiral GC column.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Derivatization Procedure:
-
To 1 mg of the sample in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of triethylamine.
-
Add 50 µL of a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
Validation Parameters:
-
Validate the method similarly to HPLC, paying close attention to the completeness and reproducibility of the derivatization reaction.
Methodology and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows in the validation of these analytical methods.
Caption: General Workflow for Analytical Method Validation.
A Comparative Guide to Chiral Auxiliaries for the Resolution of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The efficient resolution of racemic carboxylic acids is a critical step in the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical and fine chemical industries where stereochemistry dictates biological activity. Chiral auxiliaries offer a robust and widely utilized strategy for achieving this separation. By temporarily introducing a chiral moiety, a racemic mixture of carboxylic acids is converted into a mixture of diastereomers, which can then be separated by conventional techniques such as crystallization or chromatography. Subsequent cleavage of the auxiliary yields the desired enantiopure carboxylic acid.
This guide provides an objective comparison of the performance of several common chiral auxiliaries for the resolution and asymmetric synthesis of carboxylic acids, supported by experimental data. We will delve into the efficacy of (S)-(-)-1-Phenylethylamine, Pseudoephedrine, Evans Oxazolidinones, and (-)-Menthol, offering a comprehensive overview to aid in the selection of the most suitable auxiliary for your synthetic needs.
Performance Comparison of Chiral Auxiliaries
The selection of a chiral auxiliary is often guided by factors such as diastereoselectivity, chemical yield, cost, availability, and the ease of attachment, cleavage, and recovery. The following tables summarize the performance of prominent chiral auxiliaries in the resolution and asymmetric synthesis of various carboxylic acids.
Table 1: Diastereomeric Salt Crystallization with (S)-(-)-1-Phenylethylamine
(S)-(-)-1-Phenylethylamine is a cost-effective and readily available chiral amine that is widely used for the resolution of carboxylic acids through the formation of diastereomeric salts. The separation is typically achieved by fractional crystallization, exploiting the differential solubility of the diastereomeric salts.
| Carboxylic Acid | Diastereomeric Excess (de%) of Crystallized Salt | Yield (%) of Resolved Acid | Reference |
| Ibuprofen | >98% | ~40% (for S-enantiomer) | [1] |
| Naproxen | High (not specified) | High (not specified) | Not specified |
| 2-Chloromandelic Acid | High (not specified) | High (not specified) | [1] |
| 1,4-Benzodioxane-2-carboxylic acid | >98% (as amide) | High (not specified) | [1] |
Table 2: Asymmetric Alkylation using Pseudoephedrine Amides
Pseudoephedrine, available in both enantiomeric forms, serves as an excellent chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[2] This method allows for the synthesis of α-substituted carboxylic acids with high diastereoselectivity.[2]
| Carboxylic Acid Derivative | Electrophile | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Propionamide | Benzyl bromide | ≥99% | 95% | [3] |
| Propionamide | Ethyl iodide | 97% | 92% | [2] |
| Phenylacetamide | Methyl iodide | 98% | 94% | [2] |
| Butyramide | Allyl bromide | 96% | 88% | [2] |
Table 3: Asymmetric Alkylation using Evans Oxazolidinone Auxiliaries
Evans oxazolidinones are highly effective chiral auxiliaries for a variety of asymmetric transformations, including the alkylation of carboxylic acid imides.[4] They offer excellent stereocontrol, leading to products with high diastereomeric purity.
| N-Acyl Oxazolidinone | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-Propionyl | Benzyl bromide | >99:1 | 90% | [4] |
| N-Propionyl | Allyl iodide | 98:2 | 85% | [4] |
| N-Butyryl | Methyl iodide | >99:1 | 88% | [4] |
| N-Phenylacetyl | Ethyl iodide | 97:3 | 82% | [4] |
Table 4: Resolution via Diastereomeric Esterification with (-)-Menthol
(-)-Menthol, a naturally occurring and inexpensive chiral alcohol, can be used to form diastereomeric esters with racemic carboxylic acids. These esters can then be separated by chromatography or crystallization.
| Carboxylic Acid | Diastereomeric Excess (de%) of Separated Ester | Yield (%) of Esterification | Reference |
| 2-(4-chlorophenoxy)butanoic acid | Good to high | Not specified | [5] |
| Heterotricyclic carboxylic acid analog | >99% (after chromatography) | 85% | [6] |
| 2-Alkylmalonic acids | 5-65% (anodic coupling) | 22-69% | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the resolution of a carboxylic acid using (S)-(-)-1-phenylethylamine and the asymmetric synthesis of an α-substituted carboxylic acid using pseudoephedrine.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine
This protocol is adapted from established laboratory procedures for the diastereomeric salt resolution of ibuprofen.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen (1.0 eq) in hot methanol. To this solution, add (S)-(-)-1-phenylethylamine (0.5 eq).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Enantiopure Carboxylic Acid: Suspend the crystalline salt in water and add aqueous HCl until the solution is acidic (pH ~2).
-
Extraction: Extract the aqueous solution with diethyl ether. The organic layer contains the enantiomerically enriched ibuprofen.
-
Isolation of the Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved ibuprofen.
-
Recovery of the Chiral Auxiliary: The aqueous layer from the extraction can be basified with NaOH (pH > 10) and extracted with diethyl ether to recover the (S)-(-)-1-phenylethylamine.
Protocol 2: Asymmetric Alkylation of a Carboxylic Acid using Pseudoephedrine
This protocol outlines a general procedure for the asymmetric alkylation of a carboxylic acid derivative using pseudoephedrine as a chiral auxiliary.
Materials:
-
Carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
(+)-Pseudoephedrine
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Aqueous ammonium chloride (NH₄Cl)
-
Sulfuric acid (H₂SO₄)
-
Dioxane
Procedure:
-
Amide Formation: Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. React the crude acid chloride with (+)-pseudoephedrine in the presence of triethylamine in an appropriate solvent like dichloromethane to form the pseudoephedrine amide. Purify the amide by recrystallization or chromatography.
-
Enolate Formation: Dissolve the purified pseudoephedrine amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add a solution of LDA in THF dropwise and stir for 30 minutes to form the enolate.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the alkylated amide by flash chromatography or recrystallization to separate the diastereomers.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the purified alkylated amide by refluxing in a mixture of dioxane and aqueous H₂SO₄.
-
Isolation of the Product: After cooling, extract the reaction mixture with an organic solvent to isolate the enantiomerically enriched carboxylic acid.
-
Auxiliary Recovery: Basify the aqueous layer and extract with an organic solvent to recover the pseudoephedrine.
Visualization of the Process
To better illustrate the concepts discussed, the following diagrams outline the general workflow of chiral auxiliary-mediated resolution and the logical relationship of the steps involved.
Caption: General workflow for the resolution of a racemic carboxylic acid using a chiral auxiliary.
Caption: Logical relationship in asymmetric synthesis of a carboxylic acid using a chiral auxiliary.
Conclusion
The choice of a chiral auxiliary for the resolution of a carboxylic acid is a multifaceted decision that depends on the specific substrate, desired scale of the reaction, and economic considerations. (S)-(-)-1-Phenylethylamine offers a classical and cost-effective method for resolution via diastereomeric salt crystallization, particularly for aromatic carboxylic acids. Pseudoephedrine and Evans oxazolidinones provide powerful and highly stereoselective routes for the asymmetric synthesis of α-substituted carboxylic acids, with the former being particularly inexpensive and the latter offering broad applicability and predictability. (-)-Menthol represents a readily available, natural-product-based auxiliary for resolution through diastereomeric ester formation.
Ultimately, the optimal choice will be a balance of performance, cost, and practicality. This guide provides the foundational data and procedural insights to enable researchers and drug development professionals to make informed decisions in their pursuit of enantiomerically pure carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis
In the realm of pharmaceutical development and chemical synthesis, the separation of enantiomers is a critical step, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The selection of an appropriate chiral resolution strategy is therefore a pivotal decision, balancing efficacy, cost, and scalability. This guide provides a comprehensive comparison of various chiral resolution techniques, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed choices.
Classical Resolution: Diastereomeric Crystallization
Classical resolution, specifically through the formation of diastereomeric salts, remains a cornerstone for large-scale chiral separations. This method involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization.[1]
Cost-Benefit Analysis:
| Metric | Performance | Cost Considerations |
| Yield | Theoretically limited to 50% for the desired enantiomer per resolution cycle.[2] However, the undesired enantiomer can often be racemized and recycled, potentially increasing the overall yield to near 100%.[3] | The cost of the chiral resolving agent is a primary factor. Efficient recovery and recycling of the resolving agent are crucial for economic viability.[4] |
| Enantiomeric Excess (e.e.) | Can be high, often exceeding 98% after recrystallization. | The cost of multiple crystallization steps to achieve high purity can increase processing time and solvent usage. |
| Scalability | Highly scalable and often the most cost-effective method for large-scale industrial production.[5][6] | Initial process development to find the optimal resolving agent, solvent, and crystallization conditions can be time-consuming.[6] |
| Throughput | Generally lower throughput for initial screening and optimization compared to chromatographic methods. | Labor and time-intensive at the lab scale. |
Experimental Protocol: Resolution of a Racemic Amine with a Chiral Acid
-
Salt Formation: Dissolve the racemic amine and a molar equivalent of the chiral resolving acid (e.g., tartaric acid) in a suitable solvent.
-
Crystallization: Induce crystallization by cooling, evaporation, or addition of an anti-solvent.
-
Isolation: Filter the diastereomeric salt crystals and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Decompose the isolated diastereomeric salt by treatment with an acid or base to liberate the free enantiopure amine.
-
Purification: Purify the enantiomer by extraction and subsequent distillation or recrystallization.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using a suitable analytical technique such as chiral HPLC.
Workflow for Classical Resolution via Diastereomeric Salt Crystallization
Caption: A general workflow for classical chiral resolution.
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for both analytical and preparative-scale chiral separations.[7][8] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7]
Cost-Benefit Analysis:
| Metric | HPLC | SFC | Cost Considerations |
| Resolution (Rs) | High, with baseline resolution (Rs > 1.5) achievable.[7] | Often superior to HPLC, with faster separations.[9] | The cost of chiral stationary phases can be significant. |
| Yield | High recovery is possible.[5] | High recovery is possible.[10] | Solvent consumption is a major cost driver for HPLC.[6] SFC uses less expensive and environmentally friendly CO2 as the primary mobile phase, reducing solvent purchase and disposal costs.[9][10][11] |
| Scalability | Scalable for preparative applications, but can be costly for large quantities.[2] | Highly scalable and often more cost-effective for large-scale purification than HPLC due to faster run times and reduced solvent usage.[10][12] | The initial investment in SFC instrumentation can be higher than for HPLC systems.[13] |
| Throughput | Lower throughput compared to SFC. | 3-5 times faster than normal phase HPLC, leading to higher throughput.[9][11] | Outsourcing chiral separations can be costly, often exceeding $1000 per sample for small quantities.[12] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) with different mobile phases (normal-phase, reversed-phase, polar organic).[7]
-
Mobile Phase Optimization: Fine-tune the mobile phase composition (e.g., ratio of organic modifiers, additives) to achieve optimal resolution and retention times.
-
Method Validation: Validate the optimized method for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Preparative Separation (if required): Scale up the analytical method to a preparative scale by increasing the column size and flow rate.
General Workflow for Chromatographic Chiral Separation
Caption: A general workflow for chromatographic chiral separation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic mixture at a much faster rate than the other.[14] This results in the separation of the unreacted, enantiomerically enriched substrate from the product.
Cost-Benefit Analysis:
| Metric | Performance | Cost Considerations |
| Yield | The maximum theoretical yield for the unreacted enantiomer is 50%.[14] Dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield.[14] | The cost of the enzyme can be a factor, although many lipases are commercially available and relatively inexpensive. |
| Enantiomeric Excess (e.e.) | Can be very high (>99%) depending on the enzyme's selectivity (E-value). | Process optimization to achieve high e.e. may require screening of different enzymes and reaction conditions. |
| Scalability | Scalable for industrial processes.[14] | Biocatalytic processes often require specific equipment (e.g., bioreactors) and conditions (e.g., temperature, pH control). |
| Sustainability | Generally considered a "green" technology due to mild reaction conditions and the use of biodegradable catalysts. |
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Ester
-
Enzyme Selection: Screen different lipases (e.g., Candida antarctica lipase B) for their activity and selectivity towards the racemic ester.
-
Reaction Setup: Dissolve the racemic ester in a suitable organic solvent and add the selected lipase.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining substrate and the product by chiral GC or HPLC.
-
Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted ester from the product (an alcohol and an acid) by chromatography or extraction.
Workflow for Enzymatic Kinetic Resolution
Caption: A simplified workflow for enzymatic kinetic resolution.
Membrane-Based Chiral Resolution
Membrane-based chiral separation is an emerging and promising technique that offers a low-cost and high-efficiency alternative for chiral resolution.[15] This method utilizes chiral membranes that selectively allow one enantiomer to pass through while retaining the other.
Cost-Benefit Analysis:
| Metric | Performance | Cost Considerations |
| Flux & Selectivity | Achieving both high enantioselectivity and high flux is a key challenge.[15] Recent advancements with homochiral porous organic cages have shown promising results with enantiomeric excesses of over 95%.[15] | The cost of fabricating highly selective and durable chiral membranes can be a significant factor. |
| Scalability | Potentially highly scalable and suitable for continuous processing.[15] | The technology is still developing, and large-scale industrial applications are less established compared to classical and chromatographic methods. |
| Sustainability | Considered an environmentally friendly and energy-efficient method.[15] | |
| Throughput | Can offer high throughput in continuous operation modes. |
Experimental Protocol: Enantioselective Membrane Separation
-
Membrane Preparation: Fabricate or procure a chiral separation membrane (e.g., a thin-film composite membrane with a chiral selector).
-
Separation Setup: Place the membrane in a suitable filtration apparatus (e.g., a cross-flow filtration cell).
-
Filtration: Pass the racemic feed solution through the membrane under controlled pressure.
-
Analysis: Collect the permeate (the solution that passes through the membrane) and the retentate (the solution that is retained) and analyze their enantiomeric composition using chiral HPLC.
-
Performance Evaluation: Calculate the enantiomeric excess and flux to evaluate the membrane's performance.
Logical Relationship in Membrane-Based Chiral Separation
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. SFC (Supercritical Fluid Chromatography) Columns | Analytics-Shop [analytics-shop.com]
- 12. Outsourcing Chiral Separations | ChemPartner [chempartner.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Enzymatic Resolution: A Performance Comparison for Chiral Synthesis
A guide for researchers, scientists, and drug development professionals on the efficiency and application of enzymatic resolution methods for obtaining enantiomerically pure compounds, a critical step in pharmaceutical development.
Enzymatic resolution is a cornerstone of modern asymmetric synthesis, offering a highly selective and environmentally benign pathway to enantiopure molecules. This guide provides an objective comparison of key enzymatic resolution techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Principles of Enzymatic Resolution
Enzymatic resolution leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. The enzyme preferentially catalyzes a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. The two primary methods are Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
Kinetic Resolution (KR) is based on the differing reaction rates of two enantiomers with a chiral catalyst, such as an enzyme.[1] This results in an enantioenriched sample of the less reactive enantiomer and a product from the more reactive enantiomer. A significant drawback of KR is that the maximum theoretical yield for a single desired enantiomer is 50%.[1][2]
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by integrating an in situ racemization of the slower-reacting enantiomer.[2][3] This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.[2] For DKR to be effective, the rate of racemization must be at least as fast as the enzymatic reaction.[1]
Performance Comparison
The efficacy of an enzymatic resolution is primarily assessed by its enantiomeric excess (ee), conversion rate, and enantioselectivity (E-value). The following table summarizes a comparison of KR and DKR based on these key performance indicators.
| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
| Principle | Separation of a racemic mixture based on different reaction rates.[1] | Combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer.[1][2] |
| Theoretical Max. Yield | 50% for a single enantiomer.[2][4] | Up to 100%.[2] |
| Key Advantage | High enantioselectivity under mild reaction conditions.[4] | High atom economy and potential for high yields of the desired enantiomer.[4] |
| Common Challenges | Limited to a 50% yield; requires separation of product and unreacted substrate.[4] | Requires a compatible racemization catalyst and conditions that do not inhibit the enzyme.[5] |
| Typical Catalysts | Lipases, Proteases, Esterases.[6] | Enzyme (e.g., Lipase) + Racemization Catalyst (e.g., metal complex).[4] |
Experimental Data: Lipase-Catalyzed Resolutions
Lipases are frequently employed in enzymatic resolutions due to their broad substrate scope and stability in organic solvents.[7] The following data is from studies on the lipase-catalyzed resolution of various chiral compounds.
Table 1: Performance of Lipase-Catalyzed Kinetic Resolutions
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Ref. |
| (±)-3-phenylbutanoic acid ethyl ester | Alcaligenes spp. lipase | - (hydrolysis) | aq. buffer | ~50 | 97 (acid) | [6] |
| (R,S)-aryltrimethylsilyl chiral alcohols | Lipase | Vinyl Acetate | Hexane | 50 | >99 | [8] |
| Racemic 1,2-Diols | Pseudomonas sp. lipase (PSL-C) | Isopropenyl Acetate | Toluene | 36 | 91 | [7] |
| Racemic 8-amino-tetrahydroquinoline | Candida antarctica Lipase B | Ethyl Acetate | Toluene | 45 | >97 | [9] |
Table 2: Performance of Lipase-Catalyzed Dynamic Kinetic Resolutions
| Substrate | Enzyme / Racemization Catalyst | Acyl Donor | Solvent | Yield (%) | Product ee (%) | Ref. |
| Racemic acyloins | Pseudomonas sp. lipase / triethylamine | Vinyl Acetate | - | 75 | 97 | [9] |
| α-aminonitriles | Enzyme-promoted | - | - | 76-89 | >98 | [10] |
| Racemic 2-methyl-1-indanone | Baeyer–Villiger monooxygenase | - | Tris-HCl buffer/hexane | - | - | [10] |
Experimental Workflow and Methodologies
A typical workflow for enzymatic resolution involves preparation, reaction, and analysis stages.
Caption: General workflow for enzymatic resolution experiments.
General Experimental Protocol for Lipase-Catalyzed Kinetic Resolution:
-
Enzyme Preparation: The lipase (e.g., Candida antarctica lipase B, 20 mg) is added to a reaction vessel.[8]
-
Reaction Mixture: The racemic substrate (1 mmol) and an acyl donor (e.g., vinyl acetate, 2.2 mmol) are dissolved in an appropriate organic solvent (e.g., hexane, 4 mL) and added to the reaction vessel.[8]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 3-24 hours).[8]
-
Monitoring: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess.
-
Work-up and Isolation: Once the desired conversion is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.[11]
-
Characterization: The enantiomeric purity of the separated product and unreacted substrate is determined by chiral HPLC/GC, and their structures are confirmed by techniques such as NMR and Mass Spectrometry.[11]
Signaling Pathways and Logical Relationships
The decision between KR and DKR often depends on the desired yield and the availability of a suitable racemization method.
Caption: Decision-making framework for choosing between KR and DKR.
Conclusion
Both Kinetic Resolution and Dynamic Kinetic Resolution are powerful enzymatic methods for the synthesis of enantiopure compounds. While KR is a straightforward method that can provide high enantioselectivity, its yield is inherently limited to 50%. DKR overcomes this limitation and can theoretically provide a 100% yield of the desired enantiomer, although it requires the careful integration of an efficient racemization process. The choice between these methods will depend on the specific requirements of the synthesis, including yield, cost, and the availability of suitable catalysts.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Kinetic_resolution [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Absolute Configuration: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The three-dimensional arrangement of atoms dictates a molecule's biological activity, making its precise elucidation critical for drug efficacy, safety, and intellectual property. While single-crystal X-ray crystallography has long been hailed as the definitive method, a suite of powerful spectroscopic techniques offers viable and often advantageous alternatives. This guide provides an objective comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to inform the selection of the most suitable technique for a given research challenge.
The choice of method for determining absolute configuration is a critical decision influenced by the physical state of the sample, the presence of specific functional groups, available instrumentation, and project timelines. While X-ray crystallography provides a direct and highly reliable three-dimensional structure, its primary limitation is the prerequisite of a high-quality single crystal, which can be a significant bottleneck for oils, amorphous solids, or molecules that are difficult to crystallize.[1][2] Spectroscopic methods, on the other hand, offer the advantage of solution-phase analysis, obviating the need for crystallization.
Quantitative Comparison of Key Methodologies
The following table summarizes the key performance indicators for single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[2] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4] | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals.[4] |
| Sample Requirement | High-quality single crystal (typically 0.1 - 0.5 mm).[2] | 5-15 mg of sample (recoverable), can be a neat liquid, oil, or solution.[3] | Dilute solution of a compound with a chromophore. | Milligram quantities of the analyte. |
| Accuracy/Confidence | High; Flack parameter close to 0 (with a small standard uncertainty) for the correct enantiomer.[5] A standard uncertainty of less than 0.08 is considered sufficient for an enantiopure sample.[6] | High; Confidence levels can be calculated using methods like Pearson coefficients (absolute value > 0.2 is often sufficient) and Enantiomeric Similarity Index (ESI).[7][8] | High, particularly for rigid molecules with well-defined chromophores. Comparison of experimental and quantum chemically calculated spectra provides confidence.[9] | High; dependent on the quality of the NMR data and the chosen derivatizing agent. |
| Analysis Time | Days to weeks (including crystallization, data collection, and structure refinement). | 1 to 8 hours for spectral acquisition, plus computational time for DFT calculations (can be several hours to days).[1][10] | Hours for spectral acquisition, plus computational time for TD-DFT calculations. | Hours for derivatization and NMR data acquisition. |
| Key Advantage | Provides the complete 3D structure, including relative and absolute stereochemistry, bond lengths, and angles. | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids, without the need for a chromophore.[3] | Highly sensitive and requires a small amount of sample. | Widely accessible instrumentation; can be used for a variety of functional groups. |
| Key Limitation | Requirement for a high-quality single crystal.[1] The presence of a heavy atom (e.g., Cl, Br) is preferable for a strong anomalous dispersion signal.[1] | Requires quantum chemical calculations (DFT) for interpretation. Can be sensitive to conformation and solvent effects.[7] | Requires the presence of a suitable chromophore in the molecule.[9] | Requires chemical derivatization, which may not be straightforward for all molecules and can introduce its own complexities. |
Experimental Protocols
Single-Crystal X-ray Crystallography
The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[2] When X-rays interact with electrons, a phase shift occurs, and this effect is more pronounced for heavier atoms, especially when the X-ray wavelength is near an absorption edge of the atom.[2] This leads to a breakdown of Friedel's Law, meaning that the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal.[5] The Flack parameter is a refined value that indicates the relative contribution of the two possible enantiomers to the diffraction pattern, with a value close to 0 indicating the correct absolute configuration and a value close to 1 indicating the inverted structure.[5]
Methodology:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure compound of suitable size (typically 0.1-0.5 mm in each dimension) and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer. Cool the crystal (typically to 100 K) to reduce thermal motion. Collect a full sphere of diffraction data, ensuring that Friedel pairs are measured accurately.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to determine the connectivity and relative stereochemistry.
-
Absolute Configuration Determination: Refine the structural model against the experimental data. Include the Flack parameter in the final stages of refinement. An unambiguous assignment of the absolute configuration is possible if the Flack parameter refines to a value near 0 with a small standard uncertainty (typically < 0.08 for an enantiopure compound).[5][6]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[1]
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the chiral sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). The concentration is typically in the range of 0.05 to 0.2 M.[11] Place the solution in an IR cell with BaF₂ or CaF₂ windows.
-
Spectral Acquisition: Record the VCD and conventional IR spectra simultaneously on a VCD spectrometer. Average multiple scans to achieve a good signal-to-noise ratio. The measurement time is typically between 1 and 8 hours.[1][10]
-
Computational Modeling:
-
Generate a 3D model of one enantiomer of the molecule.
-
Perform a conformational search to identify all low-energy conformers.
-
Optimize the geometry of each conformer using DFT (e.g., at the B3LYP/6-31G* level).[1]
-
-
Spectral Calculation:
-
Calculate the VCD and IR spectra for each stable conformer using DFT.
-
Compute a Boltzmann-weighted average of the individual spectra to generate the final predicted spectrum.[11]
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (the spectrum of the other enantiomer is the mirror image of the calculated one). A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1] Confidence in the assignment can be quantified using metrics like the Pearson coefficient or the Enantiomeric Similarity Index.[7]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light.[4] This technique is applicable to chiral molecules containing a chromophore, which is a part of the molecule that absorbs light. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum calculated using quantum chemical methods, typically Time-Dependent Density Functional Theory (TD-DFT).[9]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the chiral compound containing a chromophore in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis absorption spectra on a CD spectrometer.
-
Computational Modeling and Calculation:
-
Perform a conformational analysis to find the low-energy conformers of one enantiomer.
-
Optimize the geometries of these conformers using DFT.
-
Calculate the ECD spectrum for each conformer using TD-DFT.[11]
-
Generate a Boltzmann-weighted average of the calculated spectra.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good correlation between the experimental and theoretical spectra allows for the assignment of the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method involves the reaction of a chiral analyte with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. By analyzing the differences in the chemical shifts of the diastereomeric products, the absolute configuration of the original analyte can often be determined based on established empirical models for the specific CDA used.
Methodology:
-
Derivatization: React the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters or amides.
-
NMR Data Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture.
-
Spectral Analysis:
-
Assign the NMR signals corresponding to each diastereomer.
-
Calculate the chemical shift differences (Δδ = δS - δR) for specific protons or fluorine atoms near the stereocenter.
-
-
Configuration Assignment: Apply an empirical model (e.g., the Mosher model) that correlates the sign of the Δδ values with the absolute configuration of the analyte. These models are based on the preferred conformation of the diastereomers in solution.
Visualizing the Workflows
To further clarify the experimental and logical processes, the following diagrams illustrate the workflows for determining absolute configuration using X-ray crystallography and a general workflow for chiroptical spectroscopy methods like VCD and ECD.
Experimental workflow for absolute configuration determination using X-ray crystallography.
General workflow for absolute configuration determination using VCD/ECD spectroscopy.
Decision-Making Guide
The selection of an appropriate technique is a multi-faceted decision. The following diagram outlines a logical approach to choosing the best method based on sample properties and available resources.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. biotools.us [biotools.us]
- 4. purechemistry.org [purechemistry.org]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. Howard Flack and the Flack Parameter [mdpi.com]
- 7. schrodinger.com [schrodinger.com]
- 8. A confidence level algorithm for the determination of absolute configuration using vibrational circular dichroism or Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Comparison of (R) and (S) Enantiomers
For researchers and professionals in drug development and chemical sciences, the differentiation and characterization of enantiomers are of paramount importance due to their distinct biological activities. This guide provides an objective comparison of key spectroscopic techniques used for the analysis of (R) and (S) enantiomers, supported by experimental data and detailed methodologies.
Spectroscopic Techniques for Enantiomer Differentiation
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment.[1] Consequently, standard spectroscopic techniques like NMR, IR, and UV-Vis cannot distinguish between them without the use of a chiral auxiliary or a chiral phenomenon. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, are the most direct methods for this purpose.
1.1. Chiroptical Spectroscopy
Chiroptical techniques are powerful for determining the absolute configuration and enantiomeric purity of chiral molecules.[2] These methods provide distinct spectra for (R) and (S) enantiomers, which are ideally mirror images of each other. The primary chiroptical techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).
-
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-visible region, corresponding to electronic transitions.[3] The resulting spectrum, with positive or negative Cotton effects, is characteristic of the enantiomer's absolute configuration.[4]
-
Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR light by vibrational transitions.[5][6] VCD provides detailed structural information and is highly sensitive to the molecule's three-dimensional geometry.[5]
-
Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattered right and left circularly polarized light.[7] It is a complementary technique to VCD and is particularly useful for studying biomolecules in aqueous solutions.[7]
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, (R) and (S) enantiomers are indistinguishable by NMR spectroscopy as they are isochronous.[8] However, differentiation can be achieved by introducing a chiral environment, which converts the enantiomers into diastereomers or diastereomeric complexes with distinct NMR spectra.[8] This is accomplished through the use of:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers, which have different chemical shifts and coupling constants.[8]
-
Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a chiral solvating agent, leading to the separation of NMR signals.[9]
-
Chiral Lanthanide Shift Reagents (CLSRs): These reagents induce large chemical shift differences between the enantiomers.[10]
Quantitative Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for enantiomer analysis depends on several factors, including the nature of the sample, the required sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative parameters for the discussed techniques.
| Technique | Principle | Typical Sample Concentration | Typical Measurement Time | Detection Limit for Minor Enantiomer | Key Advantages | Key Limitations |
| ECD | Differential absorption of circularly polarized UV-Vis light | 10⁻³ - 10⁻⁵ M[3] | Minutes | ~1% | High sensitivity for chromophoric molecules | Requires a chromophore near a stereocenter; broad bands can make interpretation complex |
| VCD | Differential absorption of circularly polarized IR light | 0.1 - 1 M[11] | 1-4 hours | ~1-5% | Applicable to a wide range of molecules; rich structural information | Lower sensitivity than ECD; requires higher concentrations; solvent interference can be an issue[11] |
| ROA | Differential Raman scattering of circularly polarized light | > 0.1 M | Several hours | ~1-5% | Excellent for aqueous solutions; complementary to VCD | Weaker signals than VCD; fluorescence can interfere; requires specialized instrumentation[12] |
| NMR with CDA | Formation of diastereomers with distinct NMR spectra | 10-50 mM | Minutes to hours (including reaction time) | <1% | High precision and accuracy for quantification; widely available instrumentation | Requires a suitable functional group for derivatization; potential for kinetic resolution |
| NMR with CSA | Formation of transient diastereomeric complexes | 10-100 mM | Minutes | ~1-5% | Non-destructive; simple sample preparation[13] | Smaller chemical shift differences than with CDAs; requires careful selection of solvent and CSA |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable spectroscopic data for enantiomeric analysis.
3.1. Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To obtain the VCD and IR spectra of a chiral molecule to determine its absolute configuration.
Materials:
-
VCD Spectrometer (e.g., FT-IR spectrometer with a VCD module)[14]
-
IR sample cell with BaF₂ or CaF₂ windows[4]
-
Chiral sample (5-15 mg)
-
Deuterated solvent (e.g., CDCl₃) to avoid solvent IR absorption overlap[5]
Procedure:
-
Sample Preparation: Dissolve the chiral sample in the deuterated solvent to achieve a concentration of approximately 0.1 M. Ensure the solution is clear and free of suspended particles.
-
Instrument Setup:
-
Purge the spectrometer with dry air or nitrogen to minimize water vapor and CO₂ interference.
-
Set the desired spectral resolution (typically 4 cm⁻¹).
-
Select the appropriate detector (e.g., MCT detector).[14]
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent in the same sample cell.
-
Acquire the VCD and IR spectra of the sample solution. Data is typically collected for 1-4 hours to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the solvent background and processes the raw data to generate the final VCD and IR spectra.
-
The VCD spectrum will show positive and negative bands corresponding to the differential absorption of circularly polarized light.
-
3.2. Raman Optical Activity (ROA) Spectroscopy
Objective: To measure the ROA spectrum of a chiral molecule, particularly in an aqueous solution.
Materials:
-
ROA Spectrometer (typically equipped with a laser, polarization modulators, and a high-sensitivity detector)[15]
-
Sample cell (e.g., quartz cuvette)
-
Chiral sample
-
Solvent (e.g., water, D₂O)
Procedure:
-
Sample Preparation: Prepare a solution of the chiral molecule with a concentration typically greater than 0.1 M. Filter the solution to remove any particulate matter that could cause excessive light scattering.
-
Instrument Setup:
-
Select the appropriate laser excitation wavelength (e.g., 532 nm).
-
Choose the scattering geometry (e.g., backscattering is common for ROA).
-
Align the polarization optics for the desired ROA measurement mode (e.g., Scattered Circular Polarization - SCP).
-
-
Data Acquisition:
-
Irradiate the sample with the laser and collect the scattered light.
-
The spectrometer measures the intensity difference between the right and left circularly polarized components of the Raman scattered light.
-
Acquisition times can be several hours to obtain a good quality spectrum.
-
-
Data Processing: The software processes the raw data to produce the final ROA spectrum, which is a plot of the intensity difference (Iᴿ - Iᴸ) versus the Raman shift in wavenumbers.
3.3. NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Objective: To resolve the NMR signals of a racemic or enantioenriched sample to determine its enantiomeric excess (ee).
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Chiral sample (analyte)
-
Chiral Solvating Agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL))[13]
-
Deuterated solvent (e.g., CDCl₃)[13]
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral analyte (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.
-
Add the chiral solvating agent to the NMR tube. The optimal molar ratio of CSA to analyte may need to be determined empirically, but a 1:1 ratio is a good starting point.
-
Gently shake the NMR tube to ensure thorough mixing.[13]
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to obtain optimal resolution.
-
Set the appropriate acquisition parameters for a ¹H NMR spectrum.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify the signals in the spectrum that have split into two separate peaks, corresponding to the two diastereomeric complexes.
-
Integrate the areas of these separated peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
Visualization of Experimental Workflow
The determination of the absolute configuration of a chiral molecule often involves a combination of experimental spectroscopy and computational chemistry. The following diagram illustrates a typical workflow.
Caption: Workflow for absolute configuration determination.
Conclusion
The spectroscopic comparison of (R) and (S) enantiomers is a critical aspect of modern chemical and pharmaceutical research. Chiroptical techniques such as ECD, VCD, and ROA provide a direct means of distinguishing between enantiomers and determining their absolute configuration. NMR spectroscopy, when used with chiral auxiliaries, offers a highly accurate method for determining enantiomeric purity. The choice of technique depends on the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation. By combining experimental measurements with computational predictions, researchers can confidently elucidate the stereochemistry of chiral molecules.
References
- 1. hindsinstruments.com [hindsinstruments.com]
- 2. Comparison of quantitative conformer analyses by nuclear magnetic resonance and Raman optical activity spectra for model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. medium.com [medium.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. ethz.ch [ethz.ch]
- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 15. Inspecting chiral molecules by Raman optical activity spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA10416A [pubs.rsc.org]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Protein Quantification
In the realm of drug development and scientific research, the accuracy and reliability of analytical data are paramount. Cross-validation of results using different analytical techniques is a critical step to ensure data integrity, especially when methods are transferred between laboratories or when orthogonal approaches are employed to characterize a product.[1][2] This guide provides an objective comparison of common analytical techniques for protein quantification, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate methods for their needs.
Comparing the Cornerstones of Protein Analysis
The selection of a protein quantification method is a critical decision in experimental design. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and colorimetric assays like the Bicinchoninic Acid (BCA) assay and Enzyme-Linked Immunosorbent Assay (ELISA) are mainstays in the field, each with distinct advantages and limitations.[3][4]
The choice between these methods often depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix.[5] While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS provides superior sensitivity and specificity, making it the preferred method for complex samples and trace amount detection.[6][7] Immunoassays like ELISA are highly specific and sensitive for particular proteins, while the BCA assay offers a straightforward method for total protein quantification.[8][9]
Below is a summary of typical performance characteristics for these techniques.
| Parameter | HPLC-UV | LC-MS/MS | ELISA | BCA Assay |
| Principle | Chromatographic separation followed by UV absorbance detection.[3] | Chromatographic separation coupled with mass-based detection.[5] | Antigen-antibody binding with enzymatic signal amplification.[9] | Protein-mediated reduction of Cu2+ and colorimetric detection with bicinchoninic acid.[8] |
| Linearity (R²) | >0.99 | >0.99 | >0.98 | >0.98 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% | 90-110% |
| Precision (%RSD) | <15% | <15% | <20% | <15% |
| Limit of Detection (LOD) | ~1-10 ng | ~0.1-1 pg | ~1-10 pg/mL | ~20 µg/mL |
| Limit of Quantification (LOQ) | ~5-50 ng | ~0.5-5 pg | ~5-50 pg/mL | ~50 µg/mL |
| Specificity | Moderate to High | Very High | Very High | Low (total protein) |
| Throughput | Moderate | Moderate to High | High | High |
| Cost | Moderate | High | Moderate | Low |
Visualizing the Path to Validated Results
To ensure the comparability of data generated by different analytical methods, a structured cross-validation workflow is essential. This process involves analyzing the same set of samples with two or more distinct methods and statistically comparing the results.
The following diagrams illustrate the typical experimental workflows for the analytical techniques discussed in this guide.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible results. The following sections provide foundational protocols for the analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general procedure for the separation and quantification of proteins using reverse-phase HPLC with UV detection.
-
Sample Preparation :
-
Dissolve the protein sample in a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.[10]
-
Prepare a series of protein standards of known concentrations for calibration.
-
-
Chromatographic System :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV-Vis detector set to 214 nm or 280 nm.
-
-
Procedure :
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject a fixed volume of the sample (e.g., 20 µL).
-
Run a linear gradient of Mobile Phase B to elute the protein (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at the chosen wavelength.
-
-
Data Analysis :
-
Identify the protein peak based on its retention time.
-
Integrate the area of the peak.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a typical "bottom-up" proteomics approach for protein quantification.
-
Sample Preparation :
-
LC-MS/MS System :
-
LC Column : C18 reverse-phase column suitable for peptide separation.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Mass Spectrometer : An electrospray ionization (ESI) tandem mass spectrometer.
-
-
Procedure :
-
Inject the peptide mixture into the LC system.
-
Separate the peptides using a gradient of Mobile Phase B.
-
Introduce the eluted peptides into the mass spectrometer.
-
Acquire MS1 spectra to determine the mass-to-charge ratio of the peptides.
-
Select precursor ions for fragmentation and acquire MS2 (tandem MS) spectra.
-
-
Data Analysis :
-
Search the acquired MS/MS spectra against a protein database to identify the peptides.
-
Quantify the peptides based on the intensity of their corresponding signals in the MS1 spectra or by using isobaric tags.
-
Infer the relative or absolute abundance of the proteins from the quantification of their constituent peptides.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol details the steps for a sandwich ELISA, a common format for quantifying a specific protein.[13]
-
Plate Preparation :
-
Coat the wells of a 96-well microplate with a capture antibody specific to the target protein by incubating overnight at 4°C.[13]
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[14]
-
-
Assay Procedure :
-
Wash the wells.
-
Add the protein standards and unknown samples to the wells and incubate for 2 hours at room temperature.[13]
-
Wash the wells to remove unbound proteins.
-
Add a biotinylated detection antibody that recognizes a different epitope on the target protein and incubate for 1-2 hours at room temperature.[13]
-
Wash the wells.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Analysis :
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the target protein in the samples from the standard curve.
-
Bicinchoninic Acid (BCA) Assay Protocol
This protocol provides a simple and rapid method for determining the total protein concentration in a sample.[15]
-
Reagent Preparation :
-
Assay Procedure :
-
Pipette a small volume (e.g., 25 µL) of each standard and unknown sample into separate wells of a microplate.
-
Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well.
-
Mix the plate gently and incubate at 37°C for 30 minutes.[16]
-
Cool the plate to room temperature.
-
-
Data Analysis :
-
Measure the absorbance of each well at 562 nm using a microplate reader.[8]
-
Create a standard curve by plotting the absorbance of the BSA standards versus their concentrations.
-
Calculate the protein concentration of the unknown samples based on the standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. phmethods.net [phmethods.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid Chromatography-HPLC, UHPLC and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. ELISA Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. gu.se [gu.se]
- 13. mabtech.com [mabtech.com]
- 14. Protein assay ELISA [qiagen.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, ensuring compliance with safety regulations and promoting a secure working environment.
This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste.[1][2][3] Improper disposal can pose risks to human health and the environment. Adherence to the following procedures is essential.
Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][4] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
This data is a summary of hazard statements and may not be exhaustive. Always consult the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through a licensed waste disposal service.[1] Do not discharge it into the environment or down the drain.[1][5]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][6]
2. Waste Segregation:
-
It must be collected in a designated waste container for halogenated organic waste.[2][3][7]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [2][7] Keeping these waste streams separate is often more cost-effective for disposal.[2]
-
Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[2][5]
3. Waste Container Requirements:
-
Use a chemically compatible container that is in good condition and has a tightly sealing lid.[2][7]
-
The container must be clearly labeled as "Hazardous Waste."[2][5]
4. Labeling the Waste Container:
-
The hazardous waste label must be filled out completely and accurately.[2]
-
Include the full chemical name: "this compound". Do not use abbreviations.[7]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[2][3]
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").[2]
-
Include the name of the generating researcher or lab and the date of accumulation.
5. Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat or ignition sources.[2][7]
-
Ensure the container is stored in secondary containment to prevent spills.[2]
6. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
For highly toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste.[8] The rinsate should be collected in the appropriate halogenated waste container.
7. Arranging for Final Disposal:
-
Once the waste container is nearly full (typically around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Follow your institution's specific procedures for requesting a waste pickup.
8. Spill and Emergency Procedures:
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[1]
-
Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. aksci.com [aksci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Personal protective equipment for handling (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a compound frequently used in pharmaceutical research. Adherence to these protocols is critical for personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity 4)[1]
-
Causes skin irritation (Skin Irritant)[1]
-
Causes serious eye irritation (Eye Irritant)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must be splash-proof. For greater risk of splashing, a full-face shield should be used in conjunction with safety glasses.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other suitable resistant gloves should be worn. Always inspect gloves for integrity before use. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron is required. For larger quantities or risk of significant exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Respirator | Use is advised in poorly ventilated areas or when dusts may be generated. A NIOSH-approved respirator is recommended. |
Operational Plan: Safe Handling and Storage
Safe handling and storage are crucial to prevent accidents and exposure.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure adequate ventilation in the work area.[3]
-
Take precautionary measures against static discharge, as fine dusts can form explosive mixtures with air.[1]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
Chemical Disposal: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to ensure proper disposal.[3]
-
Container Disposal: Empty containers may retain product residue. Do not reuse empty containers. Dispose of them through a licensed waste disposal service.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
